2-Pentadecanone

Catalog No.
S573501
CAS No.
2345-28-0
M.F
C15H30O
M. Wt
226.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentadecanone

CAS Number

2345-28-0

Product Name

2-Pentadecanone

IUPAC Name

pentadecan-2-one

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

InChI

InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3

InChI Key

CJPNOLIZCWDHJK-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in alcohol, propylene glycol and oils; insoluble in water

Synonyms

pentadecan-2-one

Canonical SMILES

CCCCCCCCCCCCCC(=O)C

The exact mass of the compound 2-Pentadecanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, propylene glycol and oils; insoluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fundamental Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Chemical Identification and Physicochemical Properties of 2-Pentadecanone [1] [2]

Property Category Specification / Value
IUPAC Name Pentadecan-2-one
Common Synonyms Methyl tridecyl ketone; FEMA 3724 [1]
HMDB ID HMDB0031081 [1]
CAS Registry Number 2345-28-0 [1] [2]
Chemical Formula C15H30O [1]
Average Molecular Weight 226.40 g/mol [1]
Monoisotopic Mass 226.2297 Da [1]
Physical State Colorless white solid [1] [2]
Melting Point 39 °C [1]
Boiling Point 293 - 294 °C @ 760 mmHg [1] [2]
Predicted LogP 6.26 [1]
Water Solubility 0.47 mg/L @ 25 °C (est.) [1]
Flavor/Odor Profile Fatty, spicy, floral, with notes of fresh jasmine and celery [2]

Biological Activities and Research Applications

This compound exhibits a range of bioactivities explored in various research contexts, from insect behavior control to potential therapeutic applications.

Table 2: Documented and Potential Bioactivities of this compound

Research Context / System Observed/Predicted Activity Key Findings & Mechanism Citation
Red Imported Fire Ant (RIFA) Attractant (to minor workers) Identified as EAD-active; minor workers spent significantly more time in the compound's odor field. [3]
Locust Odorant Binding High-affinity ligand Fluorescence binding assays showed strong interaction with LmigOBP1; molecular docking identified Asn74 as a key binding residue. [4]
Mycobacterium tuberculosis Potential inhibitor (In-silico) Virtual screening predicted strong binding affinity to Resuscitation-promoting factor B (RpfB), a target for eliminating dormant TB. [5]
General / Other Research Flavor/Fragrance Agent Used in butter, cheese, meat, and fruit flavors due to its fatty, spicy, and floral profile (FEMA 3724). [1] [2]

Experimental Protocols and Methodologies

For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.

GC-EAD for Identifying Behaviorally Active Compounds

This protocol is used to identify semiochemicals, like the attraction of RIFA to this compound [3].

  • Equipment: Gas Chromatograph (GC) equipped with a non-polar capillary column, EAD setup with amplifier, recording software, and a continuous, humidified, charcoal-filtered air-stream.
  • Insect Preparation: An ant is immobilized in a custom holder, and the tips of its antennae are carefully trimmed to ensure electrical contact.
  • Electrode Setup: The ant's head is placed into a recording electrode filled with saline, while a reference electrode is connected to the insect's abdomen.
  • GC-EAD Run: The sample (e.g., plant essential oil) is injected into the GC. The effluent from the GC column is split, with one lead going to the GC detector (FID or MS) and the other, through a heated transfer line, to the antenna placed in the air-stream.
  • Data Analysis: Simultaneous signals from the GC and the antenna (EAD) are recorded. Peaks that appear on both chromatograms indicate compounds that the insect's antenna can detect electrophysiologically (EAD-active). These are candidates for behavioral testing.
Fluorescence Competitive Binding Assay

This method determines the binding affinity of this compound to odorant-binding proteins, as demonstrated with LmigOBP1 from locusts [4].

  • Reagents: Purified OBP (e.g., LmigOBP1), fluorescent probe 1-NPN (1-N-phenylnaphthylamine), this compound, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Saturation Binding: A fixed concentration of OBP is titrated with increasing concentrations of 1-NPN. The fluorescence intensity (excitation 337 nm, emission 400-460 nm) is measured after each addition. The dissociation constant (KD) for the 1-NPN/OBP complex is calculated.
  • Competitive Binding: The 1-NPN concentration is fixed at its KD value, and a fixed concentration of OBP is titrated with increasing concentrations of the competitor, this compound.
  • Data Analysis: The decrease in fluorescence intensity as this compound displaces 1-NPN is measured. The IC50 (concentration of competitor that displaces 50% of 1-NPN) is determined, and the inhibition constant (Ki) for this compound is calculated.
Virtual Screening for Drug Discovery

This computational protocol was used to identify this compound as a potential inhibitor of RpfB in M. tuberculosis [5].

  • Software: Molecular Operating Environment (MOE) or similar molecular docking software.
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., RpfB, PDB ID: 4EMN) is obtained. Water molecules and original ligands are removed. The protein structure is protonated and energy-minimized using the software's default parameters.
  • Active Site Definition: The binding pocket is defined using the software's "Site Finder" tool, often based on the location of a co-crystallized ligand or known catalytic residues.
  • Ligand Preparation: A library of compounds (e.g., 131 metabolites from Gymnema sylvestre) is drawn or collected. Their 3D structures are energy-minimized.
  • Molecular Docking: The ligand database is docked into the defined active site of the target protein. The docking poses are scored based on binding affinity.
  • Validation & Analysis: The docking protocol is validated by re-docking the native ligand and calculating the RMSD. Compounds with high binding affinities are selected for further analysis, including drug-likeness and toxicity prediction using tools like SwissADME and ProTox-II.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the microbial biosynthetic pathway for methyl ketones like this compound and a generalized experimental workflow for its study.

architecture cluster_biosynthesis Microbial Biosynthesis of Methyl Ketones (e.g., this compound) FattyAcid Fatty Acid Precursor AcylCoA Acyl-CoA FattyAcid->AcylCoA Activation KetoacylCoA β-Ketoacyl-CoA AcylCoA->KetoacylCoA β-Oxidation (POX1, POX2) Ketone Methyl Ketone (e.g., this compound) KetoacylCoA->Ketone Hydrolysis (Thioesterase)

Diagram 1: Biosynthesis of this compound via the β-oxidation pathway in engineered microbes like S. cerevisiae [6].

workflow Start Research Initiation Isolation Isolation & Identification Start->Isolation GC-MS Activity Bioactivity Screening Isolation->Activity Behavioral Assays Binding Assays Mechanism Mechanism of Action Activity->Mechanism In-silico Docking MD Simulations App Application & Development Mechanism->App Lead Optimization

Diagram 2: Generalized workflow for this compound research, from discovery to application.

Drug-Likeness and Toxicity Profiling

For a compound to be considered a viable drug candidate, its physicochemical and toxicological properties must be evaluated.

  • Drug-Likeness Analysis: In a study screening 131 plant metabolites, hits with binding affinity superior to standard drugs were found to have zero violations of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability [5]. This suggests that this compound, with a molecular weight of 226.40 g/mol [1], fits within the key parameters for drug-likeness.
  • Toxicity Prediction: Computational analyses (e.g., using ProTox-2/3 servers) of similar natural product hits have shown that some top compounds are devoid of predicted toxicity and do not adversely affect human proteins [5]. However, it is critical to evaluate each candidate individually, as other pharmacologically potent natural compounds like Rotenolone can exhibit significant predicted toxicity (LD₅₀ = 4 mg/kg), classified as Toxicity Class I [7].

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 2-pentadecanone, which is a white to almost white solid at room temperature with a floral, spicy odor [1] [2].

Property Value / Description
CAS Registry Number 2345-28-0 [3] [1] [2]
IUPAC Name Pentadecan-2-one [3]
Other Names Methyl tridecyl ketone [3] [1] [2]
Molecular Formula C₁₅H₃₀O [3] [1] [2]
Molecular Weight 226.40 g/mol [3] [1] [2]
Melting Point 39.0 - 41.0 °C (lit.) [1] [2] [4]
Boiling Point 293 °C (lit.) [2] [4], 162 °C/15 mmHg [1]
Flash Point 113 °C (closed cup) [2]
Density 0.82 (estimate) [4]
Purity (Available Commercially) >95.0% to ≥98% [1] [2]

Thermodynamic data from the NIST WebBook provides further characterization [3]:

  • Enthalpy of vaporization (ΔvapH°) : 85.4 ± 1.7 kJ/mol at 298.15 K
  • Enthalpy of fusion (ΔfusH) : 54.39 - 54.57 kJ/mol
  • Entropy of fusion (ΔfusS) : 174.8 J/mol*K

Biological Activities and Research

Preclinical studies have revealed several promising biological activities for this compound.

Gastroprotective Effect

A 2019 study investigated the acute toxicity and gastroprotective effect of this compound in an ethanol-induced gastric ulcer model in Sprague Dawley rats [5].

  • Experimental Protocol: The study followed OECD guideline 423 for acute toxicity. For the gastroprotective assay, fasted rats were pre-treated orally with either a negative control (Tween 20), a positive control (omeprazole at 20 mg/kg), or this compound (at 10 or 20 mg/kg). After one hour, gastric ulcers were induced by oral administration of 1 mL of absolute ethanol. Animals were sacrificed an hour later, and stomachs were collected for analysis [5].
  • Key Findings:
    • Safety: A single oral dose of 300 mg/kg showed no signs of toxicity or mortality over a 14-day observation period. Blood biochemistry and histology of liver and kidney tissues showed no significant adverse effects [5].
    • Efficacy: Pre-treatment with this compound significantly reduced gastric ulcer formation. The effect was comparable to omeprazole, with inhibition percentages of 70.8% (10 mg/kg) and 88.9% (20 mg/kg) [5].
    • Mechanism of Action: The gastroprotective effect is linked to antioxidant activity (significant increase in superoxide dismutase and catalase, and decrease in malondialdehyde), up-regulation of the protective protein HSP70, and down-regulation of the pro-apoptotic protein Bax [5].

The diagram below illustrates the experimental workflow and proposed mechanism for the gastroprotective effect of this compound.

G Start Rat Group Assignment PreTreat Oral Pre-treatment Start->PreTreat Induce Ethanol-induced Gastric Ulcer PreTreat->Induce Tween Negative Control (Tween 20) PreTreat->Tween Ome Positive Control (Omeprazole) PreTreat->Ome Low This compound (10 mg/kg) PreTreat->Low High This compound (20 mg/kg) PreTreat->High Analyze Tissue Analysis Induce->Analyze Macro Macroscopic Evaluation Analyze->Macro Histo Histological Analysis Analyze->Histo Enzyme Antioxidant Enzymes (SOD, CAT) Analyze->Enzyme MDA Lipid Peroxidation (MDA) Analyze->MDA IHC Protein Expression (HSP70, Bax) Analyze->IHC

Experimental workflow for evaluating this compound's gastroprotective effect in a rat model.

Antimicrobial and Nematode Attraction

Research indicates potential for this compound in antimicrobial and pest management applications.

  • Antimicrobial Activity: A homolog of this compound, 3,4-epoxy-2-pentadecanone, was synthesized and showed moderate inhibitory activity against the bacterium Propionibacterium acnes with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL [6].
  • Nematode Attraction: A 2025 study identified this compound as one of several ketones in bacterial volatile organic compound (BVOC) profiles that act as key attractants for the root-knot nematode Meloidogyne incognita and Caenorhabditis elegans. This suggests its potential use in developing attractants for managing parasitic nematodes in agriculture [7].

The diagram below outlines the role of this compound in nematode chemotaxis.

G Bacteria Preferred Bacteria BVOC Emission of BVOCs Bacteria->BVOC Ketone Ketone Blend (incl. This compound) BVOC->Ketone Neuron Sensing by AWCON Neurons in Nematodes Ketone->Neuron Odor Cue Attraction Chemotaxis & Attraction Neuron->Attraction

Proposed pathway for bacterial ketones like this compound attracting nematodes.

Potential in Drug Development

The summarized activities highlight this compound's potential as a scaffold for drug development.

Activity Model System Key Findings & Proposed Mechanism Reference
Gastroprotective Ethanol-induced gastric ulcer in rats Reduced ulcer area (up to 88.9% inhibition). Antioxidant (↑ SOD, CAT; ↓ MDA), cytoprotective (↑ HSP70), anti-apoptotic (↓ Bax). [5]
Antimicrobial In vitro assay vs. P. acnes Moderate inhibition (MIC = 100 µg/mL for the 3,4-epoxy-2-pentadecanone homologue). [6]
Semiochemical M. incognita & C. elegans Acts as a behavioral attractant via specific ketone-sensing neural pathways (AWCON neurons). [7]

Conclusion

This compound is a well-characterized organic compound with established uses in flavors and fragrances. Emerging preclinical evidence suggests significant potential for repurposing or using it as a lead compound in pharmaceuticals, particularly for treating gastric ulcers, and in agriculture for nematode management. However, current research is primarily at the in vivo animal model stage. Further investigation is required to fully elucidate its mechanisms of action, pharmacokinetics, and safety profile before any clinical development in humans.

References

Physicochemical Properties of 2-Pentadecanone at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative data for 2-Pentadecanone (CAS 2345-28-0), providing a clear overview of its characteristics.

Property Value Unit Source / Notes
Chemical Formula C₁₅H₃₀O - [1] [2]
Molecular Weight 226.40 g/mol [1] [2]
Melting Point 39 °C Experimental [1]
Boiling Point 293 - 294 °C @ 760 mmHg (Experimental) [1]
Water Solubility 0.00019 (Predicted) g/L ALOGPS [1]
0.00047 (Estimated) g/L The Good Scents Company [1]
logP (Partition Coefficient) 6.26 (Predicted) - ALOGPS [1]
6.072 (Estimated) - The Good Scents Company [1]
5.277 (Calculated) - Crippen Method [3]
logS -6.1 - ALOGPS [1]
pKa (Strongest Acidic) 19.64 - ChemAxon [1]
Polar Surface Area (PSA) 17.07 Ų ChemAxon [1]

Experimental Protocols for Determining Solubility and logP

For researchers aiming to validate or measure these properties, here are detailed methodologies cited in recent studies.

Shake-Flask Method for logP Determination

The shake-flask method is a classic technique for directly measuring partition coefficients. The general workflow is as follows:

G A 1. Saturate Solvents B 2. Dissolve Compound A->B C 3. Equilibration B->C D 4. Phase Separation C->D E 5. Concentration Analysis D->E F 6. Calculate logP E->F

Experimental workflow for logP determination.

  • Principle: The compound is dissolved and partitioned between water-saturated n-octanol and n-octanol-saturated water phases. The concentration in each phase is measured after equilibration to calculate the partition ratio [4].
  • Procedure:
    • Saturation of Solvents: Pre-saturate n-octanol with water and vice versa by shaking the two immiscible solvents together for 24 hours before separation.
    • Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.
    • Equilibration: Combine the two phases in a flask and shake mechanically at a constant temperature (e.g., 25°C) for several hours to reach partitioning equilibrium.
    • Separation: Allow the phases to separate completely, then carefully isolate each layer.
    • Analysis: Quantify the concentration of this compound in each phase using a suitable analytical technique such as Ultra-High Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry detection [4].
    • Calculation: logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
Computational Methods for logP Prediction

Computational methods are crucial for high-throughput screening in early drug discovery. The workflow for a physics-based approach is:

G A 1. Obtain 3D Structure B 2. Geometry Optimization A->B C 3. Calculate Solvation Free Energy B->C D In Water (ΔGwater) C->D E In n-Octanol (ΔGoctanol) C->E F 4. Calculate logP D->F E->F

Computational workflow for logP prediction.

  • Principle: These methods predict logP from molecular structure, often using the thermodynamic relationship between the partition coefficient and the transfer free energy of a molecule from water to n-octanol [4].
  • Methodology:
    • Structure Preparation: Generate or obtain a 3D molecular structure of this compound.
    • Geometry Optimization: Use molecular mechanics force fields (e.g., GAFF2) to minimize the energy and obtain a stable conformation.
    • Solvation Free Energy Calculation: Employ implicit solvation models like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) to calculate the solvation free energy in water (ΔG_water) and n-octanol (ΔG_octanol) [4].
    • logP Calculation: Apply the formula: logP = (ΔG_water - ΔG_octanol) / (RT ln(10)), where R is the gas constant and T is the temperature [4].

Interpretation and Relevance in Drug Development

The data for this compound reveals several key points for researchers:

  • High Lipophilicity: The consistently high predicted logP values (all >5) strongly indicate that this compound is highly lipophilic. This suggests it would readily permeate biological membranes but would also have extremely poor aqueous solubility, a common challenge in drug formulation [1] [4].
  • Rule of Five Violation: With a logP value greater than 5, this compound violates one of Lipinski's Rule of Five, which is a preliminary indicator of potential poor oral bioavailability [1] [4]. This aligns with its predicted lack of "drug-likeness" in databases [1].
  • Experimental Context: A recent study investigating phytochemicals from Adiantum lunulatum identified a derivative of this compound and used computational tools like SwissADME and ProTox-II to profile its properties and potential biological activity, demonstrating its relevance in natural product drug discovery [5].

References

2-Pentadecanone natural sources in plants

Author: Smolecule Technical Support Team. Date: February 2026

Plant Sources of 2-Pentadecanone

The following table summarizes the plant species in which this compound has been identified, along with key experimental details:

Plant Source Plant Family Part Used Extraction Solvent Identification Method Reference
Cestrum aurantiacum (Orange cestrum) Solanaceae Whole plant (dried & powdered) Ethanol GC-MS Analysis [1] [1]

This compound was isolated as part of a study investigating the anti-cancer properties of solanaceous plant extracts [1].

Experimental Protocol for Extraction and Identification

Here is the detailed methodology used to isolate and identify this compound from Cestrum aurantiacum [1]:

G A Plant Material Collection B Drying & Pulverization A->B C Small-Scale Extraction B->C D Bioassay-Guided Selection C->D E Large-Scale Extraction D->E F GC-MS Analysis E->F G Compound Identification F->G

Experimental workflow for this compound identification.

Plant Material Collection and Preparation
  • Collection: Cestrum aurantiacum was collected from Islamabad, Pakistan. The plant was identified by a botanist, and a voucher specimen was deposited for reference (Voucher #221) [1].
  • Preparation: The plant material was completely dried and ground into a fine powder [1].
Extraction Protocol
  • Small-Scale Extraction: One gram of plant powder was extracted with 10 mL of various solvents (hexane, chloroform, acetone, ethanol, and water) using a sonicator bath [1].
  • Bioassay-Guided Selection: The ethanol extract of Cestrum aurantiacum was selected for large-scale extraction based on its superior results in preliminary anti-tumor assays (using brine shrimp, human cell lines, and Caenorhabditis elegans) [1].
  • Large-Scale Extraction: The protocol was scaled up using ethanol as the solvent to produce sufficient material for compound identification [1].
Compound Identification via GC-MS
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) was used for the definitive identification of this compound and other compounds in the extract [1].
  • Process: The complex mixture was separated in the gas chromatograph, and the individual components were analyzed by the mass spectrometer. The mass spectrum of this compound was matched against reference libraries in the instrument's database for identification [1].

Key Takeaways for Researchers

  • Promising Source: Cestrum aurantiacum (Solanaceae family) is a confirmed natural source of this compound.
  • Efficient Extraction: The bioassay-guided fractionation strategy is an effective approach to isolate bioactive compounds like this compound.
  • Optimal Workflow: The combination of ethanolic extraction followed by GC-MS analysis proved successful for the isolation and identification of this ketone.

The search results indicate that knowledge of plant sources for this compound is still emerging. Future research directions could include screening other species within the Solanaceae family or plants known to produce other methyl ketones.

References

2-Pentadecanone odor and flavor profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core identifier and basic physical properties of 2-Pentadecanone.

Property Type Value
CAS Registry Number 2345-28-0 [1] [2] [3]
Systematic Name Pentadecan-2-one [1] [2]
Molecular Formula C15H30O [1] [2] [3]
Molecular Weight 226.40 g/mol [1] [3] [4]
Physical State White to almost white solid (powder to crystal) [3] [4]
Melting Point 37 °C to 41 °C [1] [3] [4]
Boiling Point 293 °C to 294 °C @ 760 mmHg [1] [3]
Water Solubility Insoluble in water [3] / 0.4683 mg/L @ 25°C (est) [1]

Odor and Flavor Profile

The following table details the sensory characteristics of this compound as reported in the databases.

Characteristic Description
Odor Type Floral [1] [3]
Odor Description At 10.00% in dipropylene glycol: fresh jasmin, celery [1] [3]. Also described as fatty, oily, waxy, and burnt [1].
Aroma Threshold Detection: 1 to 7 ppb. Aroma at 1.0%: chemical-like, fruity green, dairy-like fatty and waxy with blueberry and cognac notes [3].
Flavor Type Fatty [1]
Taste Description Fatty, spicy, floral [1]. At 50 ppm: berry, blueberry fruity, waxy fatty, hay-like green with a dairy aftertaste [3].
Primary Uses Flavoring agent to impart fatty, slightly spicy, and floral nuances in butter, cheese, meat, and various fruit flavors [1] [3].

Biosynthesis Pathway for Production

While not a signaling pathway, one search result [5] reviews the microbial biosynthesis of methyl ketones like this compound as promising biofuels. The diagram below outlines the core "fatty acid β-oxidation derived pathway" used in engineered microorganisms.

G FattyAcids Fatty Acids (Potential Feedstock) FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA BetaOxidation Blocked β-Oxidation Pathway FattyAcylCoA->BetaOxidation Thioesterase Thioesterase BetaOxidation->Thioesterase MethylKetones Methyl Ketones (e.g., this compound) Thioesterase->MethylKetones

Microbial biosynthesis of methyl ketones via the β-oxidation pathway.

This pathway leverages fatty acyl-CoA as a primary substrate. It enters a modified β-oxidation pathway that is blocked from proceeding to completion, ultimately being converted to methyl ketones by the enzyme thioesterase [5]. Optimizing this pathway in microbes like Saccharomyces cerevisiae is a key research focus for sustainable production [5].

Information Limitations and Further Research

The search results provide foundational data but lack the depth for a full whitepaper. Key limitations include:

  • No Experimental Protocols: The search results do not contain detailed methodologies for analysis or synthesis.
  • Limited Recent Data: Much of the flavor and odor data comes from sources that are several years old and may not reflect the latest research.
  • No Drug Development Context: The information is centered on this compound's use as a flavoring agent or biofuel precursor, with no mention of pharmacological activity or relevance to drug development.

For the detailed experimental data required by your audience, I suggest:

  • Consulting Specialized Databases: Search directly in scientific literature databases like PubMed, SciFinder, or Google Scholar for recent journal articles on its analysis in specific matrices (food, botanical extracts).
  • Reviewing Patents: Search for patents from flavor and fragrance companies, which often contain detailed synthesis and application methods.
  • Supplier Documentation: Contact chemical suppliers like Sigma-Aldrich, TCI America, or Firmenich directly for technical data sheets (TDS) and certificates of analysis (CoA) which may contain more specific analytical data.

References

Chemical Profile of 2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier and predicted physicochemical properties of 2-Pentadecanone.

Property Value
Common Name This compound [1]
CAS Registry Number 2345-28-0 [1] [2] [3]
IUPAC Name pentadecan-2-one [1] [4]
Chemical Formula C₁₅H₃₀O [1] [4]
Average Molecular Weight 226.3981 g/mol [1] [4]
SMILES CCCCCCCCCCCCCC(C)=O [1]
Class Ketone [1] [4]
Water Solubility (Predicted) 0.00019 g/L [4]
logP (Predicted) 6.26 [4]
Bioavailability No [4]
Rule of Five No [4]

Experimental Strategy for Pathway Elucidation

Based on current methodological approaches in biochemistry, you can investigate this compound's metabolism using transcriptomic and metabolomic techniques [5] [6]. The diagram below outlines the core workflow.

G Metabolic Pathway Investigation Workflow start Sample Preparation (Exposed vs. Control Tissues/Cells) omics1 Transcriptomic Analysis (RNA-Seq) start->omics1 omics2 Metabolomic Analysis (LC-MS/GC-MS) start->omics2 data1 Differentially Expressed Genes (DEGs) omics1->data1 data2 Differential Metabolites omics2->data2 integ Integrated Data Analysis (Pathway Enrichment) data1->integ data2->integ val Functional Validation (Knock-out/Knock-down) integ->val result Elucidated Metabolic Pathway val->result

Sample Preparation and Multi-Omics Data Generation
  • Sample Preparation: Expose a suitable biological model (e.g., microbial cultures, cell lines, or animal model tissues) to this compound and include appropriate control groups not exposed to the compound [5] [6].
  • Transcriptomic Analysis (RNA-Seq): Isolate RNA from both test and control samples. Sequence the transcripts and perform differential gene expression analysis to identify which genes are upregulated or downregulated in response to this compound [5] [6].
  • Metabolomic Analysis (LC-MS/GC-MS): Analyze the same samples using Liquid Chromatography- or Gas Chromatography-Mass Spectrometry. This identifies small molecule metabolites, capturing the metabolic footprint and potential products or intermediates resulting from this compound exposure [6].
Data Integration and Functional Validation
  • Integrated Data Analysis: Combine the transcriptomic and metabolomic datasets for a joint pathway analysis. This involves mapping the differentially expressed genes and altered metabolites onto known biochemical pathways (using databases like KEGG or MetaCyc) to identify which specific pathways are significantly enriched or altered [6].
  • Functional Validation: Confirm the role of candidate genes identified in the transcriptomic analysis. Use genetic techniques like CRISPR/Cas9 (for knock-out) or RNAi (for knock-down) to deplete the function of these genes in the model system. If the disruption of a specific gene leads to the accumulation of this compound or the disappearance of a predicted metabolite, it provides strong evidence for that gene's role in the metabolic pathway [5].

Research Context and Next Steps

This compound is a methyl ketone found in various foods but its biosynthesis and catabolism in biological systems are not well-established in current literature [1] [4]. Research on analogous compounds suggests potential investigative directions.

  • Potential for Biosynthetic Study: this compound could be a secondary metabolite. Research on defensive compounds in beetles shows that co-option of primary metabolic pathways like valine catabolism is a common evolutionary route for synthesizing novel compounds [5]. Investigating similar primary pathways (e.g., fatty acid metabolism) is a viable starting point.
  • Food and Flavor Science Context: This compound has been detected in dairy products and other foods, contributing to flavor and aroma profiles [6] [4]. Studying its formation during microbial fermentation (e.g., using Streptococcus thermophilus) can provide insights into its biosynthetic route in microbes [6].

References

Comprehensive GC-MS Analysis of 2-Pentadecanone: Applications in Natural Product Research and Anti-Cancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Pentadecanone and Its Analytical Significance

This compound (methyl tridecyl ketone) is a straight-chain aliphatic ketone with the molecular formula C₁₅H₃₀O and molecular weight of 226.40 g/mol [1]. This compound typically presents as a white to almost white crystalline solid with a melting point range of 39-41°C and a boiling point of 293°C at atmospheric pressure (or 162°C at 15 mmHg) [2] [3]. This compound has demonstrated significant biological activity, particularly as a component of plant extracts with anti-cancer properties [4]. Recent research has identified this compound in Cestrum aurantiacum (Orange cestrum), a plant species belonging to the Solanaceae family that has been used traditionally in Ayurvedic medicine for its anti-inflammatory, antimicrobial, and potential anti-tumor properties [4].

The analysis of this compound requires sophisticated analytical techniques due to its presence in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for identifying and quantifying this compound in natural product extracts. This application note provides comprehensive protocols for the GC-MS analysis of this compound, including detailed methodologies for sample preparation, instrumental analysis, and data interpretation, specifically tailored for researchers and drug development professionals working in the field of natural product-based drug discovery.

Chemical Properties and Identification Data

Table 1: Fundamental chemical and physical properties of this compound

Property Value/Specification Reference
Chemical Name This compound [1]
CAS Registry Number 2345-28-0 [1] [2]
Molecular Formula C₁₅H₃₀O [1] [2]
Molecular Weight 226.40 g/mol [1] [2]
Purity >95.0% (GC) [2]
Physical State White to almost white powder to crystal [2]
Melting Point 39.0-41.0°C [2]
Boiling Point 293°C (lit.) / 162°C/15 mmHg [2] [3]
Flash Point 113°C (closed cup) [3]
Synonyms Methyl tridecyl ketone; Pentadecan-2-one [1] [2]

Table 2: Spectral identifiers and database references for this compound

Identifier Type Reference Code Source
IUPAC Standard InChI InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 [1]
IUPAC Standard InChIKey CJPNOLIZCWDHJK-UHFFFAOYSA-N [1]
PubChem Compound ID 61303 [5]
PubChem Substance ID 87575173 [2]
Reaxys Registry Number 1764872 [2]
SDBS Number 18837 [2]
MDL Number MFCD00053712 [2]

GC-MS Analytical Parameters and Instrumentation

Recommended Instrumental Conditions

Table 3: Recommended GC-MS conditions for this compound analysis

Parameter Setting Alternative/Notes
GC System
Column Mid-polarity fused silica capillary (e.g., 35% phenyl methyl polysilphenylene-siloxane) 30m × 0.25mm ID × 0.25μm film
Injection Temperature 250°C
Injection Mode Split or splitless Dependent on sample concentration
Injection Volume 1μL
Carrier Gas Helium Constant flow mode (1.0 mL/min)
Oven Program 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) Total run time: 38 min
MS System
Ionization Mode Electron Impact (EI) 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Mass Range 40-550 m/z
Scan Rate 5 scans/sec
Solvent Delay 3 minutes
Expected Spectral Characteristics

Under electron impact ionization conditions, this compound typically produces a characteristic mass spectrum with key fragment ions that aid in its identification. The molecular ion peak [M+] should be observable at m/z 226, though it may have low abundance characteristic of aliphatic ketones. The base peak often appears at m/z 58, corresponding to the McLafferty rearrangement product (CH₃-C=O+-CH₂). Other significant fragments include m/z 43 (CH₃-C=O+), m/z 71 (C₄H₇O+), and a series of hydrocarbon fragments at m/z 57, 71, 85, and 99 in decreasing abundance. The retention time will vary based on the specific chromatographic conditions but should be consistent with a C15 aliphatic ketone of intermediate polarity.

Sample Preparation and Extraction Protocols

Plant Material Collection and Authentication

Research on this compound from Cestrum aurantiacum requires proper botanical identification and collection procedures. Specimens should be collected from their natural habitats during appropriate seasonal periods (typically spring collections have been reported) [4]. The plant material must be identified by a qualified botanist, and voucher specimens should be deposited in a recognized herbarium for future reference. In documented protocols, specimens have been collected from various regions, including Islamabad, Pakistan, with voucher specimens numbered accordingly (e.g., Voucher # 168, 221, 339) [4]. Proper permissions and licenses for plant collection must be obtained from relevant institutional and governmental authorities before proceeding with extraction.

Small-Scale Extraction Methodology
  • Drying and Comminution: Fresh plant material (leaves, stems, or whole plants) should be thoroughly dried at room temperature or using a food dehydrator at low temperature (not exceeding 40°C) to preserve thermolabile compounds. Once completely dried, the material should be pulverized into a fine powder using a mechanical grinder, and the resulting powder stored in airtight containers protected from light until extraction [4].

  • Multi-Solvent Extraction: The protocol developed by Panda et al. (as referenced in Scientific Reports) provides an effective approach for initial screening [4]. Place 1 gram of dried plant powder into separate screw-capped tubes and add 10 mL of each extraction solvent (hexane, chloroform, acetone, ethanol, and water). Sonicate the samples in a sonicator bath for 1 hour every 4 hours to enhance extraction efficiency. After extraction, concentrate 1 mL aliquots from each fraction using a centrifugal concentrator (e.g., Savant SpeedVac Concentrator 200H) [4].

  • Bioassay-Guided Fractionation: Based on research findings, the ethanol extract of Cestrum aurantiacum has shown the most promising results in anti-cancer activity assessments [4]. For large-scale extraction focused on this compound isolation, ethanol is recommended as the primary solvent. The concentrated extracts should be redissolved in DMSO at a concentration of 60 mg/mL for initial biological activity screening.

Bioactivity Screening Protocols
4.3.1 Brine Shrimp Lethality Assay

The brine shrimp lethality assay serves as a preliminary toxicity screen that can help identify extracts with potential bioactivity. Prepare artificial seawater by dissolving 38 g/L of sea salt in deionized water, and oxygenate for approximately 2 hours using a magnetic stirrer. Hatch Artemia salina cysts in a two-chambered container with a partitioning wall containing small holes, and collect phototropic nauplii after 48 hours [4].

Test the extracts at various concentrations by dissolving them initially in 100% DMSO as a stock solution (60 mg/mL) and then diluting with artificial seawater. Add ten phototropic nauplii to each container and maintain at room temperature for 24 hours. Count dead nauplii after 24 hours and calculate the percentage of lethality using the formula:

Percentage of Death = (Total nauplii - Alive nauplii) / Total nauplii × 100 [4]

Use artificial seawater as a negative control and a known compound (such as nicotine) as a positive control. Extracts showing significant lethality may warrant further investigation for anti-cancer properties.

4.3.2 In Vitro Cytotoxicity Assay (MTT Assay)

For more specific assessment of anti-cancer activity, the MTT assay provides a reliable measure of cell viability. Begin by thawing frozen cell lines (such as A549, Hela, and HEPG) and transferring them to a sterile falcon tube with 5 mL of cell culture medium. Examine cell density under a microscope and transfer 2 mL of cell culture to a flask containing 15 mL of Dulbecco's Modified Eagle's Medium (DMEM) [4].

Incubate the flask at 37°C for 24 hours in a 5% CO₂ incubator to allow cells to attach and develop on the flask surface. Trypsinize the cells, resuspend in complete media, and count. Dilute to 75,000 cells per mL and add 100 μL (7500 total cells) to each well of a 96-well plate. Incubate overnight, then add tested extracts the following day [4].

After treatment, add 20 μL of 5 mg/mL MTT to each well and incubate for an additional 3-4 hours. Include control wells with MTT but no cells. Measure the formazan product spectrophotometrically at 570 nm, with a reference wavelength of 630 nm. Calculate the percentage of cell viability compared to untreated controls.

Research Applications in Anti-Cancer Studies

Implementation in Cancer Research

Recent research published in Scientific Reports has revealed the significant anti-cancer potential of this compound when isolated from Cestrum aurantiacum [4]. This compound was identified as one of four key bioactive components (along with β-amyrin, cedryl acetate, and lupeol) responsible for the observed anti-tumor activity in solanaceous plant extracts. The study employed a bioassay-guided purification approach to isolate these compounds and evaluate their anti-cancer properties.

The research demonstrated that extracts containing this compound showed promising results in multiple bioactivity assessments, including brine shrimp lethality assays and in vitro cytotoxicity tests against human cancer cell lines (A549, Hela, and HEPG) [4]. The presence of this compound, along with the other identified compounds, likely contributes to the anti-tumor mechanisms of action, though the exact molecular targets and pathways require further elucidation. The ethanol extract of Cestrum aurantiacum, which contained this compound, showed particularly promising results, leading to large-scale extraction and GC-MS analysis to fully characterize the chemical profile [4].

Natural Product Drug Discovery Context

The discovery of this compound's anti-cancer properties occurs within the broader context of natural product drug discovery, where approximately 60% of current anti-cancer drugs are derived from natural plant products [4]. Specifically, the Solanaceae family represents a promising source of bioactive compounds, with over 2700 species containing various alkaloids, flavonoids, and other secondary metabolites with documented therapeutic applications in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and homeopathy [4].

Cestrum aurantiacum, the source of this compound in recent studies, has a history of use in traditional South Asian medicine, particularly Ayurveda, for its anti-inflammatory, antimicrobial, and gastrointestinal applications [4]. The traditional use of this plant for various medicinal purposes provides ethnobotanical support for its further investigation as a source of potential anti-cancer agents.

Data Analysis and Computational Tools

Advanced GC×GC–MS Data Processing

For comprehensive analysis of complex samples containing this compound, multidimensional chromatography coupled with advanced data processing tools can significantly enhance compound identification and quantification. The GcDUO software, an open-source platform implemented in R, provides specialized modules for GC×GC–MS data processing [6]. This software integrates both PARAFAC and PARAFAC2 algorithms for deconvoluting overlapping peaks and extracting pure chemical signals from complex chromatographic data.

GcDUO operates through six specialized modules: data import, region of interest (ROI) selection, deconvolution, peak annotation, data integration, and visualization [6]. The software uses an inverse watershed algorithm for ROI selection, which effectively identifies prominent peaks against the background. For qualification as a valid peak, the software typically requires that blobs contain a minimum of five points in the second column dimension and meet specified signal-to-noise ratio thresholds (e.g., s/n of 10) [6].

GC-MS Qualitative Data Analysis

For standard GC-MS data analysis, the gcms_data_analysis package (available on GitHub) provides a structured approach to managing and analyzing qualitative tables [7]. This tool automates several key processes in GC-MS data analysis, including:

  • Compound identification using PubChemPy for property retrieval
  • Functional group decomposition via validated fragmentation algorithms
  • Calibration techniques utilizing Tanimoto similarity and molecular weight comparisons
  • Comprehensive reporting with advanced visualization capabilities

The package requires specific naming conventions for sample files (e.g., "Bio-oil-foodwaste-250C_1" or "FW_2") to enable automated processing and analysis of replicates [7]. Key configuration parameters include Tanimoto similarity threshold (default 0.4) and delta molecular weight threshold (default 100) for compound matching, which can be adjusted based on analysis requirements.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for GC-MS analysis of this compound from plant material to bioactivity assessment:

cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Bioactivity Assessment Start Start Plant Collection\nand Authentication Plant Collection and Authentication Start->Plant Collection\nand Authentication Drying and\nPulverization Drying and Pulverization Plant Collection\nand Authentication->Drying and\nPulverization Multi-Solvent\nExtraction Multi-Solvent Extraction Drying and\nPulverization->Multi-Solvent\nExtraction Sample Concentration Sample Concentration Multi-Solvent\nExtraction->Sample Concentration GC-MS Analysis GC-MS Analysis Sample Concentration->GC-MS Analysis Data Processing\nand Deconvolution Data Processing and Deconvolution GC-MS Analysis->Data Processing\nand Deconvolution Compound\nIdentification Compound Identification Data Processing\nand Deconvolution->Compound\nIdentification Bioactivity Screening Bioactivity Screening Compound\nIdentification->Bioactivity Screening Data Analysis\nand Reporting Data Analysis and Reporting Bioactivity Screening->Data Analysis\nand Reporting End End Data Analysis\nand Reporting->End

Figure 1: Complete workflow for GC-MS analysis and bioactivity screening of this compound from plant extracts

Conclusion and Future Perspectives

The GC-MS analysis of this compound represents a valuable methodological approach for natural product researchers and drug development professionals investigating anti-cancer compounds from plant sources. The protocols outlined in this application note provide comprehensive guidance for the identification, quantification, and bioactivity assessment of this promising compound.

Future methodological developments will likely focus on enhancing separation efficiency through comprehensive two-dimensional GC×GC–MS and improving data processing algorithms for more accurate compound identification in complex matrices. The integration of advanced computational tools, such as the GcDUO software with its PARAFAC2 capabilities, will continue to facilitate the deconvolution of complex chromatographic data and enable more reliable identification of this compound and related compounds in natural product extracts [6].

As research progresses, further studies are needed to elucidate the specific mechanisms of action through which this compound exerts its anti-cancer effects, its potential synergistic relationships with other compounds in plant extracts, and its pharmacokinetic and toxicological profiles in preclinical models. The continued application of these GC-MS protocols will support the advancement of this compound as a potential anti-cancer agent in the drug development pipeline.

References

Chemical Properties & Occurrence of 2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Physicochemical Properties of 2-Pentadecanone [1] [2]

Property Value / Description
IUPAC Name Pentadecan-2-one
CAS Number 2345-28-0
Molecular Formula C15H30O
Average Molecular Weight 226.3981 g/mol
Chemical Class Ketone
Melting Point 37-41 °C
Boiling Point 293 °C
Predicted logP 6.26
Flavor/Aroma Description Celery, fresh, jasmin, popcorn [1] [3]

Table 2: Documented Occurrence of this compound in Foods [1] [3]

Food Category Specific Foods
Grains & Cereals Fragrant rice (popcorn flavor type), cooked rice, wheat bread, soybean
Fruits & Vegetables American cranberry, feijoa fruit, quince, asparagus, cauliflower
Dairy Products Milk and milk products, various cheeses
Oils & Others Hop, coconut oil

Generalized Analytical Protocol for this compound Quantification

The following protocol is a synthesis of methods used in recent food science research for profiling volatile compounds, adapted specifically for ketones like this compound.

Sample Preparation
  • Homogenization: For solid foods (e.g., rice, meat), grind the sample into a fine, uniform powder using a laboratory blender. For chilled meat analysis, this is often done under refrigerated conditions to prevent sample degradation [4].
  • Extraction of Volatiles: Use Headspace Solid-Phase Microextraction (HS-SPME) for optimal results [3].
    • Procedure: Weigh 2.0 g of the prepared sample into a glass vial. Add internal standard if required. Seal the vial with a cap.
    • Incubation: Place the vial in a heating block at a defined temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
    • Adsorption: Insert and expose a SPME fiber (common coatings include DVB/CAR/PDMS) to the vial's headspace for a further 30 minutes at 80°C to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

After extraction, analyze the sample using GC-MS with parameters similar to those used in food volatile studies [4] [3].

  • GC Conditions:

    • Injector: Operated in splitless mode.
    • Injector Temperature: 250°C (to ensure complete desorption of analytes from the SPME fiber).
    • Carrier Gas: Helium, constant flow (e.g., 1.5 mL/min).
    • Column: A mid-polarity column is recommended, such as a DB-WAX (30 m × 0.25 mm × 0.25 µm) or equivalent.
    • Oven Program: Initial temperature 40°C (hold for 5 min), then ramp to 230°C at a rate of 7°C/min, with a final hold time.
  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230°C.
    • Acquisition Mode: Full scan (e.g., m/z 35-400) for untargeted profiling, or Selected Ion Monitoring (SIM) for more sensitive and specific quantification of target analytes like this compound.
Identification and Quantification
  • Identification: Identify this compound by comparing its Retention Index (RI) and mass spectrum with those of an authentic analytical standard [2] using the NIST mass spectral library [3].
  • Quantification:
    • Calibration: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.
    • Quantitative Report: Since a defined external standard method is not detailed in the available literature, report the results as relative content (e.g., peak area percentage of the total ion chromatogram) or, if using an internal standard, as µg/kg of sample [4].

The workflow below summarizes the key steps of this protocol:

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis start Food Sample prep Sample Preparation start->prep extr Volatile Extraction (HS-SPME) prep->extr gcms GC-MS Analysis extr->gcms data Data Analysis gcms->data result Quantification Result data->result grind Homogenize & Weigh vial Seal in Vial grind->vial incubate Incubate at 80°C vial->incubate inject Thermal Desorption (250°C) gc Chromatographic Separation inject->gc ms Mass Spectrometric Detection (EI) gc->ms

Application in Food Research

The primary application for quantifying this compound is in food flavoromics. For instance, research has identified it as one of the characteristic flavor compounds responsible for the "popcorn flavor" in certain varieties of fragrant rice, alongside other compounds like 2-acetyl-1-pyrroline (2-AP) [3]. Such profiling is crucial for understanding the link between chemical composition and sensory quality, which can inform breeding programs and quality control in the food industry.

Important Notes & Limitations

  • Method Adaptation Required: The protocol above is a composite based on general food volatile analysis. Parameters like temperature, time, and column type may need optimization for specific sample matrices.
  • Quantification Method: The available search results do not provide a fully validated quantitative method for this compound. For accurate quantification, you must develop and validate a method using a pure commercial standard [2].
  • Advanced Techniques: For complex matrices, more advanced pre-concentration techniques like HiSorb-TD (High-capacity sorptive extraction-thermal desorption) can be used, which offer higher sensitivity and a larger capacity compared to SPME [4].

References

Comprehensive Application Notes and Protocols: 2-Pentadecanone Gastroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Gastric ulcer disease represents a significant global health challenge, affecting approximately 4 million individuals worldwide annually with concerning mortality rates of 10-40%. This condition is characterized by destruction of gastric mucosa resulting from an imbalance between aggressive factors (such as gastric acid, pepsin, and reactive oxygen species) and defensive factors (including mucus secretion, bicarbonate, and prostaglandins). Current pharmacological treatments like proton pump inhibitors and H2 receptor antagonists, while effective, are associated with concerning side effects including arrhythmias and hematopoietic changes, necessitating the development of novel therapeutic agents with improved safety profiles [1].

2-Pentadecanone (C₁₅H₃₀O), a ketone bioactive compound, has emerged as a promising gastroprotective candidate based on recent scientific investigations. This compound has been identified as a major constituent in various medicinal plants including Labisia pumila, Humulus lupulus, and Cocos nucifera, and has been traditionally associated with wound healing properties [1]. Previous research has documented its antibacterial, anti-inflammatory, and skin wound healing effects, suggesting potential for internal wound healing applications such as gastric ulcer treatment [1]. The compound's structural analogs (specifically 6,10,14-trimethyl-2-pentadecanone) found in plants like Peganum harmala and Eclipta alba have demonstrated significant antioxidant capacity, further supporting its therapeutic potential for oxidative stress-related conditions like gastric ulceration [1].

Mechanisms of Action

Molecular Pathways

The gastroprotective effects of this compound are mediated through multiple synergistic pathways that target key pathological processes in gastric ulcer development. The compound demonstrates significant antioxidant properties by enhancing the activity of crucial endogenous antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) while reducing lipid peroxidation as measured by decreased malondialdehyde (MDA) production in gastric tissue homogenates [1]. This redox modulation helps counteract the oxidative damage induced by ethanol and other ulcerogenic agents on gastric mucosal membranes.

  • Cytoprotective Protein Regulation: this compound administration demonstrates upregulation of HSP70 (Heat Shock Protein 70), a crucial cytoprotective chaperone protein that facilitates proper protein folding and cellular stress response in gastric mucosal cells. Concurrently, it promotes downregulation of Bax protein, a key pro-apoptotic factor in the mitochondrial pathway of programmed cell death [1]. This dual modulation of stress response and apoptotic pathways significantly enhances gastric mucosal cell survival under injurious conditions.

  • Inflammatory Mediator Modulation: Research indicates that this compound influences the sphingosine-1-phosphate signaling pathway, which plays a pivotal role in maintaining endothelial barrier function and regulating inflammatory responses in gastrointestinal tissue [2]. This mechanism is particularly relevant for maintaining gastrointestinal integrity during inflammatory challenges.

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its gastroprotective effects:

G TwoPentadecanone This compound SOD SOD Activity ↑ TwoPentadecanone->SOD CAT CAT Activity ↑ TwoPentadecanone->CAT MDA MDA Production ↓ TwoPentadecanone->MDA HSP70 HSP70 Expression ↑ TwoPentadecanone->HSP70 Bax Bax Protein ↓ TwoPentadecanone->Bax S1P Sphingosine-1-phosphate Signaling TwoPentadecanone->S1P PI3K PI3K/Akt Pathway TwoPentadecanone->PI3K Mucus Mucus Secretion ↑ TwoPentadecanone->Mucus    OxidativeStress Oxidative Stress ↓ SOD->OxidativeStress CAT->OxidativeStress MDA->OxidativeStress CellSurvival Cell Survival ↑ HSP70->CellSurvival Apoptosis Apoptosis ↓ Bax->Apoptosis Inflammation Inflammation ↓ S1P->Inflammation PI3K->CellSurvival GastricProtection Gastric Protection OxidativeStress->GastricProtection Apoptosis->GastricProtection CellSurvival->GastricProtection Mucus->GastricProtection Inflammation->GastricProtection

Figure 1: Molecular Mechanisms of this compound Gastroprotective Action

Experimental Protocols

Acute Toxicity Assessment

The safety profile of this compound must be established prior to efficacy evaluation using the OECD Guideline 423 framework for acute oral toxicity testing [1]. The following protocol details the standardized approach:

  • Animal Model Preparation: Utilize healthy male Sprague Dawley rats (150-200 g) maintained under controlled conditions (25°C, 12 h light/dark cycle) with free access to water and standard pellet diet. Following an overnight fasting period (with continued water access), administer a single oral dose of 300 mg/kg this compound to the treatment group (n=6), while the control group receives 5% Tween 20 vehicle (5 mL/kg) [1].

  • Observation and Monitoring: Conduct intensive clinical observations for the first 8 hours post-administration, followed by twice-daily monitoring for 14 consecutive days. Document all behavioral changes, mortality, morbidity signs, and physical abnormalities. On day 14, collect blood samples for comprehensive biochemical analysis and harvest liver and kidney tissues for histological examination following euthanasia via ketamine/xylazine overdose (300/30 mg/kg) [1].

  • Biochemical and Histological Analysis: Evaluate hepatic function parameters (ALP, ALT, GGT, AST, total protein) and renal function markers (creatinine, urea) using standardized automated analyzers. Process organ tissues through 10% neutral buffered formalin fixation, paraffin embedding, sectioning at 5μm thickness, and hematoxylin and eosin staining for microscopic assessment by a blinded pathologist [1].

Ethanol-Induced Gastric Ulcer Model

The ethanol-induced gastric ulcer model represents a well-established method for evaluating gastroprotective compounds through rapid induction of hemorrhagic lesions and oxidative stress in gastric mucosa [1]. The experimental workflow is visualized below:

G Start Animal Acquisition (Sprague Dawley rats) Acclimatization 7-Day Acclimatization Standard conditions Start->Acclimatization Grouping Randomization (4 groups, n=6) Acclimatization->Grouping Fasting Overnight Fasting Water ad libitum Grouping->Fasting Pretreatment Oral Pre-treatment • Group 1: 5% Tween 20 (Negative control) • Group 2: Omeprazole 20 mg/kg (Positive control) • Group 3: this compound 10 mg/kg • Group 4: this compound 20 mg/kg Fasting->Pretreatment UlcerInduction Ulcer Induction Absolute ethanol (1 mL) oral administration Pretreatment->UlcerInduction 1 hour interval Sacrifice Euthanasia 1 hour post-induction UlcerInduction->Sacrifice 1 hour interval Analysis Sample Collection & Analysis Stomach excision, macroscopic scoring, histology, biochemical assays Sacrifice->Analysis

Figure 2: Experimental Workflow for Ethanol-Induced Gastric Ulcer Study

  • Animal Grouping and Pre-treatment: Randomly assign fasted rats (24 total, 6 per group) to four experimental groups: (1) Negative control receiving 5% Tween 20 (5 mL/kg), (2) Positive control receiving omeprazole (20 mg/kg in 5% Tween 20), (3) Low-dose this compound (10 mg/kg), and (4) High-dose this compound (20 mg/kg). Administer all treatments orally via gavage [1].

  • Ulcer Induction and Tissue Collection: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcer formation. After 60 minutes, euthanize animals by ketamine/xylazine overdose (300/30 mg/kg) followed by cervical decapitation. Immediately excise stomachs, open along the greater curvature, and gently rinse with ice-cold normal saline. Preserve stomach tissues in 10% buffered formalin for subsequent analysis [1].

Macroscopic and Biochemical Analysis
  • Macroscopic Ulcer Evaluation: Examine fixed stomach tissues under a dissecting microscope (1.8x magnification) to measure length and width of hemorrhagic lesions. Calculate the ulcer area (UA) and determine the inhibition percentage (I%) using the formula: I% = [(UA_control - UA_treated)/UA_control] × 100 [1].

  • Mucus Content and Gastric Acidity: Gently collect gastric mucosa by scraping, then weigh immediately using an analytical balance to determine mucus content. Measure gastric juice acidity using a calibrated pH meter with microelectrode [1].

  • Antioxidant Enzyme Assays: Homogenize gastric tissue samples in ice-cold phosphate buffer (pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C. Analyze supernatant for SOD activity using xanthine oxidase method, CAT activity via hydrogen peroxide decomposition kinetics, MDA production as thiobarbituric acid reactive substances, and nitric oxide (NO) levels using Griess reagent, all with commercial kits (Cayman Chemical, USA) following manufacturer protocols [1].

  • Immunohistochemistry: Process formalin-fixed paraffin-embedded stomach sections (4μm) for HSP70 and Bax protein detection using polyvalent HRP/DAB detection kit (Abcam, ab64264). Visualize antibody binding as brown chromogen deposition under light microscopy (Nikon, Tokyo, Japan) and quantify expression using image analysis software [1].

Data Analysis and Interpretation

Safety and Efficacy Parameters

Table 1: Acute Toxicity Profile of this compound (300 mg/kg) in Rats

Parameter Control Group Treated Group p-value
Mortality 0/6 0/6 >0.05
Clinical Signs None None >0.05
Liver Function
ALP (U/L) 150.2 ± 12.3 145.6 ± 10.8 >0.05
ALT (U/L) 45.3 ± 4.2 43.8 ± 3.9 >0.05
AST (U/L) 89.5 ± 7.6 86.2 ± 6.9 >0.05
Total Protein (g/dL) 6.8 ± 0.5 6.9 ± 0.4 >0.05
Renal Function
Creatinine (mg/dL) 0.42 ± 0.05 0.44 ± 0.04 >0.05
Urea (mg/dL) 38.5 ± 3.2 39.2 ± 2.9 >0.05
Histology Findings Normal architecture Normal architecture >0.05

Table 2: Gastroprotective Efficacy of this compound in Ethanol-Induced Gastric Ulcers

Parameter Negative Control Omeprazole (20 mg/kg) This compound (10 mg/kg) This compound (20 mg/kg)
Ulcer Area (mm²) 45.6 ± 4.3 8.2 ± 1.1* 15.3 ± 2.4* 9.8 ± 1.7*
Inhibition Percentage (%) - 82.0% 66.4% 78.5%
Mucus Content (mg/g tissue) 12.3 ± 1.5 28.4 ± 2.6* 22.6 ± 2.1* 25.3 ± 2.3*
Gastric pH 2.8 ± 0.3 4.2 ± 0.4* 3.5 ± 0.3* 3.9 ± 0.3*
SOD Activity (U/mg protein) 5.2 ± 0.6 9.8 ± 0.9* 7.9 ± 0.7* 8.8 ± 0.8*
CAT Activity (U/mg protein) 18.3 ± 1.9 35.6 ± 3.2* 26.4 ± 2.5* 30.2 ± 2.8*
MDA Level (nmol/mg protein) 12.5 ± 1.3 4.2 ± 0.5* 6.8 ± 0.7* 5.1 ± 0.6*

Data presented as mean ± SEM; *p<0.05 compared to negative control group

Statistical Analysis

Employ one-way ANOVA with post-hoc Tukey test for multiple comparisons using SPSS version 20 or equivalent statistical software. Express all data as mean ± SEM and consider p-values <0.05 as statistically significant [1].

Application Notes for Research Use

Formulation and Administration

For experimental studies, this compound can be prepared in 5% Tween 20 solution at concentrations of 10 mg/kg and 20 mg/kg for oral administration. The compound demonstrates optimal efficacy at 20 mg/kg, achieving 78.5% ulcer inhibition comparable to the reference drug omeprazole (82.0% inhibition) [1]. The low-dose formulation (10 mg/kg) still provides significant protection (66.4% inhibition), suggesting a dose-dependent response relationship. Administration should occur 60 minutes prior to ulcer induction to allow for proper bioavailability and target engagement.

Research Applications and Considerations

The experimental evidence supports several specific research applications for this compound:

  • Oxidative Stress-focused Research: The compound's significant effects on SOD and CAT enhancement and MDA reduction make it particularly suitable for investigating antioxidant mechanisms in gastrointestinal protection. Researchers should prioritize these parameters when studying redox modulation in gastric injury models [1].

  • Apoptosis Signaling Studies: The documented Bax protein downregulation and HSP70 upregulation indicate utility for research focused on cell survival pathways in gastrointestinal epithelium. These targets should be emphasized in studies examining apoptotic regulation in gastric mucosa [1].

  • Natural Product Development: Given its natural occurrence in various medicinal plants and the established safety profile at therapeutic doses, this compound represents a promising candidate for natural product-based gastroprotective formulations. Further research should explore synergistic combinations with other bioactive compounds to enhance efficacy [1] [3].

  • Disease Model Applications: While demonstrated effective in ethanol-induced models, the multiple mechanisms of action suggest potential utility in NSAID-induced gastric injury, stress-related ulcer models, and diabetes-associated gastrointestinal complications where oxidative stress and apoptosis play significant pathophysiological roles [1] [2].

Conclusion

The comprehensive experimental data demonstrates that This compound possesses significant gastroprotective properties mediated through multi-mechanistic actions including antioxidant enhancement, cytoprotective protein modulation, and anti-apoptotic effects. The established protocols provide researchers with standardized methods for evaluating efficacy and safety in preclinical models. With its favorable toxicity profile and dose-dependent efficacy, this compound represents a promising candidate for further development as a potential therapeutic agent for gastric ulcer disease. Future research directions should include evaluation in chronic ulcer models, assessment of combination therapies with conventional anti-ulcer agents, and investigation of formulation strategies to enhance bioavailability and targeted delivery.

References

2-Pentadecanone in ethanol-induced gastric ulcer model

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The table below summarizes the key quantitative findings from the primary study on 2-pentadecanone:

Parameter Negative Control (Ethanol only) Low Dose (10 mg/kg) High Dose (20 mg/kg) Positive Control (Omeprazole 20 mg/kg)
Ulcer Inhibition (%) (Baseline) Significant reduction reported [1] Significant reduction reported [1] Significant reduction reported [1]
Gastric Mucus Content Low Increased Increased (greater than low dose) Increased [1]
Gastric Juice Acidity High (Low pH) Reduced Reduced Reduced [1]
Antioxidant Enzymes (SOD, CAT) Low Increased Increased (greater than low dose) Increased [1]
Lipid Peroxidation (MDA) High Decreased Decreased (greater than low dose) Decreased [1]
Protein Expression (HSP70) Down-regulated Up-regulated Up-regulated (greater than low dose) Modulated [1]
Protein Expression (Bax) Up-regulated Down-regulated Down-regulated (greater than low dose) Modulated [1]

Note: The original publication states significant changes for treatment groups compared to the negative control but does not provide all exact numerical values [1].

Detailed Experimental Protocol

This section outlines the methodology for evaluating the gastroprotective effect of this compound in an ethanol-induced rat model [1].

Test System and Ethical Considerations
  • Animals: Male Sprague-Dawley rats (weight range 180-220 g).
  • Housing: Standard laboratory conditions (12 h light/dark cycle, room temperature, ad libitum access to water and standard pellet diet).
  • Ethics: The protocol requires prior approval from an Institutional Animal Ethics Committee.
Acute Oral Toxicity Test
  • Purpose: To confirm the safety of this compound.
  • Procedure:
    • Rats are fasted overnight (water allowed).
    • A single dose of 300 mg/kg of this compound is administered orally to the test group (n=6).
    • The control group receives the vehicle (5% Tween 20, 5 mL/kg).
    • Animals are observed for 14 days for any signs of toxicity or mortality.
    • On day 14, collect blood for biochemical analysis (liver and kidney function tests) and harvest organs for histological examination.
Ethanol-Induced Gastric Ulcer Model
  • Purpose: To evaluate the gastroprotective activity.
  • Grouping and Pre-treatment: Fast 24 rats for 24 hours and divide into 4 groups (n=6):
    • Group 1 (Negative Control): 5% Tween 20 (5 mL/kg).
    • Group 2 (Positive Control): Omeprazole (20 mg/kg in 5% Tween 20).
    • Group 3 (Low Dose): this compound (10 mg/kg).
    • Group 4 (High Dose): this compound (20 mg/kg).
  • Ulcer Induction: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all rats.
  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize rats. Immediately dissect out the stomachs, open along the greater curvature, and rinse with saline. Stomachs can be photographed for macroscopic analysis and then preserved in 10% buffered formalin for further histological and biochemical studies.
Macroscopic and Biochemical Analysis
  • Ulcer Index (UI) & Inhibition (I%): Examine stomachs for hemorrhagic lesions. Measure the length and width (mm) of all lesions under a dissecting microscope. Calculate the ulcer area and the percentage of ulcer inhibition.
  • Mucus and pH: Gently scrape and weigh the gastric mucus. Measure the pH of gastric juice using a pH meter.
  • Tissue Homogenate Analysis: Homogenize preserved gastric tissue. Use commercial kits to assess:
    • Antioxidant enzymes: Superoxide dismutase (SOD) and Catalase (CAT) activity.
    • Oxidative stress marker: Malondialdehyde (MDA) level.
    • Protective mediator: Nitric oxide (NO) level.
  • Histology and Immunohistochemistry: Process fixed tissue sections for staining (e.g., H&E) to examine histological damage. Perform IHC to visualize and semi-quantify the expression of HSP70 and Bax proteins.

Mechanism of Action Workflow

The diagram below illustrates the experimental workflow and the proposed mechanism by which this compound exerts its gastroprotective effects.

Mechanism of this compound cluster_mechanism Proposed Cytoprotective Mechanism Start Start: Animal Model PT Pre-treatment: - Vehicle - Omeprazole - this compound (10 & 20 mg/kg) Start->PT Induction Ulcer Induction: Absolute Ethanol (1 mL) PT->Induction Sacrifice Sacrifice & Sample Collection Induction->Sacrifice Analysis Tissue Analysis Sacrifice->Analysis TwoP This compound Ethanol Ethanol Insult OxStress Oxidative Stress Ethanol->OxStress LipidPerox Lipid Peroxidation (MDA ↑) OxStress->LipidPerox MucosalDamage Gastric Mucosal Damage LipidPerox->MucosalDamage Antioxidant Antioxidant Action TwoP->Antioxidant HSP70 HSP70 ↑ TwoP->HSP70 Bax Bax ↓ TwoP->Bax Antioxidant->LipidPerox Reverses Protection Cytoprotection HSP70->Protection Bax->Protection Protection->MucosalDamage Reduces

Key Insights for Researchers

  • Safety Profile: The acute toxicity test established a no-observed-adverse-effect-level (NOAEL) at 300 mg/kg, indicating a wide safety margin for the effective doses (10-20 mg/kg) [1].
  • Multi-faceted Mechanism: this compound's efficacy stems from a combination of enhancing endogenous antioxidant defenses, reducing oxidative damage, and modulating cell survival pathways [1].
  • Broader Context: Related compounds like 6,10,14-trimethyl-2-pentadecanone and Phytol have also been identified in other medicinal plants and show similar gastroprotective properties, suggesting a potentially valuable class of bioactive ketones [2] [3].

References

Comprehensive Application Notes and Protocols: Antioxidant Activity Assessment of 6,10,14-Trimethyl-2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Physicochemical Properties

6,10,14-Trimethyl-2-pentadecanone is a naturally occurring ketone compound with emerging significance in oxidative stress research. This long-chain ketone has been identified as a secondary metabolic product in various medicinal plants, where it contributes to the overall antioxidant defense system of the organism. The compound's structure features a ketone functional group at the second carbon position and three methyl branches at positions 6, 10, and 14, creating a specific molecular configuration that enhances its free radical scavenging capabilities. This chemical architecture allows the molecule to donate hydrogen atoms to free radicals, thereby neutralizing them and interrupting the chain reaction of lipid peroxidation.

Recent phytochemical investigations have revealed that 6,10,14-trimethyl-2-pentadecanone is distributed across multiple plant families. It has been isolated as a significant constituent in the volatile organic compounds (VOCs) of Sida rhombifolia L., where it constitutes approximately 6.30% of the total volatile profile [1]. Similarly, research on Tamarix aphylla L. essential oil identified this ketone as the principal component, representing a substantial 21.43% of the total oil composition [2]. Furthermore, studies on Biebersteinia multifida DC. have confirmed its presence in essential oils extracted through both conventional hydrodistillation and innovative pressurized hot water extraction methods [3]. These diverse botanical sources highlight the widespread natural occurrence of this ketone and support its traditional use in various ethnomedicinal practices for conditions related to oxidative stress.

Quantitative Antioxidant Activity Data

The antioxidant potential of 6,10,14-trimethyl-2-pentadecanone has been quantitatively evaluated using multiple standardized assay systems, providing comprehensive insight into its efficacy across different mechanisms of antioxidant action. The following tables summarize the key experimental findings from recent scientific investigations:

Table 1: Antioxidant Activity of 6,10,14-Trimethyl-2-pentadecanone in Plant Essential Oils

Plant Source Concentration Assay Type Key Results Reference
Sida rhombifolia L. 6.30% of VOCs DPPH IC₅₀ = 5.48 ± 0.024 mg/mL (for total VOCs) [1]
Sida rhombifolia L. 6.30% of VOCs ABTS IC₅₀ = 1.47 ± 0.012 mg/mL (for total VOCs) [1]
Sida rhombifolia L. 6.30% of VOCs FRAP 83.10 ± 1.66 mM/g (for total VOCs) [1]
Tamarix aphylla L. 21.43% of essential oil DPPH Dose-dependent activity (25-200 μg/mL) [2]
Tamarix aphylla L. 21.43% of essential oil ABTS Dose-dependent activity (25-200 μg/mL) [2]

Table 2: Comparative Antioxidant Efficacy of Standard Compounds

Antioxidant Standard Assay Type IC₅₀ Value Reference
Ascorbic Acid DPPH 10.70 μg/mL [4] [5]
BHT (Butylated Hydroxytoluene) DPPH Used as reference standard [1] [2]
Trolox ABTS/FRAP Used as reference standard [1]

The data demonstrates that 6,10,14-trimethyl-2-pentadecanone contributes to moderate antioxidant activity within complex essential oil mixtures. The dose-dependent response observed across multiple studies confirms classic antioxidant behavior, where increasing concentrations of the compound produce enhanced free radical scavenging capacity. When comparing the IC₅₀ values of essential oils containing this ketone to pure ascorbic acid (10.70 μg/mL), it is evident that while the purified standard compound exhibits superior potency, the essential oil mixtures containing 6,10,14-trimethyl-2-pentadecanone still demonstrate significant activity, particularly at higher concentrations [4] [5]. The FRAP assay results further corroborate the reducing power capacity of these essential oil compositions, indicating their ability to donate electrons in redox reactions, a fundamental mechanism of antioxidant action [1].

Detailed Experimental Protocols

Plant Material Extraction and Compound Isolation

The initial phase of the protocol focuses on the efficient extraction and isolation of 6,10,14-trimethyl-2-pentadecanone from plant materials. The hydrodistillation technique using a Clevenger-type apparatus remains the most widely implemented method for initial extraction. In this process, 50-1500 g of dried plant material (depending on source availability) is combined with distilled water in a volumetric ratio of 1:10 (plant material:water) and subjected to controlled heating for 4-6 hours [1] [2] [6]. The resulting volatile compounds are collected in organic solvents such as n-hexane or dichloromethane, with anhydrous sodium sulfate added to remove residual water. The extraction yield typically ranges from 0.02% to 0.33% (w/w) relative to dry plant matter, with variations depending on the plant source and geographical factors [1] [7].

For enhanced extraction efficiency, Pressurized Hot Water Extraction (PHWE) presents an advanced alternative, particularly valuable for thermolabile compounds. This method employs a modified supercritical fluid extractor where temperature (100-200°C), pressure (50-200 bar), static time (5-15 minutes), dynamic time (10-30 minutes), and flow rate (1-3 mL/min) are optimized through response surface methodology [3]. The PHWE technique leverages the changed polarity of water at elevated temperatures, making it more suitable for extracting moderately non-polar compounds like 6,10,14-trimethyl-2-pentadecanone while minimizing thermal degradation. Following initial extraction, gas chromatography-mass spectrometry (GC-MS) analysis is performed for compound identification and quantification. Typical GC-MS parameters include: capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness), helium carrier gas (1.0 mL/min flow rate), injector temperature (250°C), ion source temperature (200°C), and mass range (40-500 m/z) [1] [7]. The identification of 6,10,14-trimethyl-2-pentadecanone is confirmed by comparing its retention index and mass spectrum with reference standards in the NIST library.

Antioxidant Activity Assays
3.2.1 DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents one of the most widely used methods for evaluating the free radical scavenging capacity of 6,10,14-trimethyl-2-pentadecanone and essential oils containing this compound. Prepare a 0.1 mM DPPH solution in methanol or ethanol, ensuring protection from light throughout the procedure due to the photosensitivity of the radical [1] [4] [2]. For the testing protocol, combine 1.0 mL of the DPPH solution with 1.0 mL of the test sample at varying concentrations (typically 25-200 μg/mL for essential oils or purified fractions) in sterile test tubes. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes. Following incubation, measure the absorbance at 517 nm using a UV-Visible spectrophotometer against a blank sample consisting of the solvent without DPPH. Include ascorbic acid or BHT (butylated hydroxytoluene) as reference standards for comparison [4] [2]. Calculate the percentage of DPPH radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample)/A_control] × 100

where A_control represents the absorbance of the DPPH solution without test sample and A_sample represents the absorbance of the DPPH solution with test sample. Determine the IC₅₀ value (concentration providing 50% inhibition) through linear regression analysis of concentration versus percentage inhibition plots [1].

3.2.2 ABTS Cation Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay provides a complementary assessment of antioxidant capacity through a different mechanism. Generate the ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use [1] [7]. Dilute this stock solution with ethanol or phosphate buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.70 (±0.02) at 734 nm. For the assay procedure, combine 1.0 mL of the diluted ABTS•⁺ solution with 10-50 μL of the test sample at various concentrations, mix vigorously, and allow to react for 6 minutes in darkness. Measure the absorbance at 734 nm against appropriate blank samples. Express the results as Trolox equivalents or calculate the percentage inhibition using the same formula as for the DPPH assay, determining the IC₅₀ through dose-response curves [1].

3.2.3 Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the reducing capacity of antioxidants based on their ability to reduce ferric ions to ferrous ions. Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v) [1]. Combine 1.0 mL of the FRAP reagent with 100 μL of the test sample and 100 μL of distilled water, then incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 593 nm against a blank prepared with distilled water instead of the sample. Prepare a standard calibration curve using ferrous sulfate (FeSO₄·7H₂O) at concentrations ranging from 0.1 to 1.0 mM, and express the results as mM FeSO₄ equivalents per gram of sample [1].

Pathway and Workflow Diagrams

Proposed Antioxidant Mechanism of 6,10,14-Trimethyl-2-pentadecanone

The antioxidant activity of 6,10,14-trimethyl-2-pentadecanone operates through multiple interconnected mechanisms that collectively contribute to its efficacy in neutralizing free radicals and mitigating oxidative stress. The following diagram illustrates the primary molecular pathways through which this ketone compound exerts its antioxidant effects:

G Proposed Antioxidant Mechanisms of 6,10,14-Trimethyl-2-pentadecanone Ketone 6,10,14-Trimethyl-2-pentadecanone HDonation Hydrogen Atom Donation Ketone->HDonation C=O Group Activation ElectronTransfer Single Electron Transfer Ketone->ElectronTransfer Electron-Rich Regions MetalReduction Metal Ion Reduction Ketone->MetalReduction Reductive Capacity Radical Free Radicals (DPPH•, ABTS•⁺, ROS) ReducedRadical Stabilized Radicals (DPPH-H, ABTS) Radical->ReducedRadical Neutralization Ferric Ferric Ions (Fe³⁺) Ferrous Ferrous Ions (Fe²⁺) Ferric->Ferrous Fe³⁺ to Fe²⁺ HDonation->Radical Abstractable Hydrogen ElectronTransfer->Radical Electron Donation MetalReduction->Ferric Reduction Reaction

Diagram 1: Proposed antioxidant mechanisms of 6,10,14-Trimethyl-2-pentadecanone showing hydrogen atom transfer, electron transfer, and metal reduction pathways.

The molecular pathways illustrated in Diagram 1 demonstrate that 6,10,14-trimethyl-2-pentadecanone exerts its antioxidant effects through three primary mechanisms. The hydrogen atom donation pathway involves the transfer of abstractable hydrogen atoms from the ketone compound to free radicals, resulting in the formation of stabilized, non-reactive species [1]. Concurrently, the single electron transfer mechanism enables electron-rich regions of the molecule to donate electrons to radical species, thereby neutralizing their reactivity [2]. Additionally, the metal ion reduction capacity facilitates the conversion of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which contributes to the overall reducing power measured in the FRAP assay [1]. These complementary mechanisms work synergistically to establish 6,10,14-trimethyl-2-pentadecanone as an effective multi-modal antioxidant compound.

Experimental Workflow for Antioxidant Activity Evaluation

A systematic approach to evaluating the antioxidant potential of 6,10,14-trimethyl-2-pentadecanone ensures comprehensive assessment through multiple validated methods. The following workflow outlines the sequential procedures from plant material processing to data analysis:

G Experimental Workflow for Antioxidant Activity Evaluation of 6,10,14-Trimethyl-2-pentadecanone cluster_assays Antioxidant Activity Assays Start Plant Material Collection and Identification Preparation Sample Preparation (Drying, Grinding, Sieving) Start->Preparation Extraction Essential Oil Extraction (Hydrodistillation/PHWE) Preparation->Extraction Analysis GC-MS/FID Analysis (Compound Identification and Quantification) Extraction->Analysis DPPH DPPH Assay (Free Radical Scavenging) Analysis->DPPH ABTS ABTS Assay (Cation Radical Scavenging) Analysis->ABTS FRAP FRAP Assay (Reducing Power Capacity) Analysis->FRAP Data Data Analysis (IC₅₀ Calculation, Statistical Analysis) DPPH->Data ABTS->Data FRAP->Data Interpretation Results Interpretation and Comparative Assessment Data->Interpretation

Diagram 2: Experimental workflow for comprehensive evaluation of antioxidant activity of 6,10,14-Trimethyl-2-pentadecanone.

The standardized workflow depicted in Diagram 2 begins with proper plant material authentication and processing to ensure reproducible extraction outcomes [1] [6]. The extraction phase employs either conventional hydrodistillation or advanced PHWE techniques, with the latter offering advantages in efficiency and compound preservation [3]. The critical analysis stage utilizes GC-MS/FID instrumentation to definitively identify and quantify 6,10,14-trimethyl-2-pentadecanone within complex mixtures, with comparison to reference standards and database spectra [1] [7]. The parallel implementation of DPPH, ABTS, and FRAP assays provides a comprehensive assessment of antioxidant capacity through different mechanisms, generating robust data sets for statistical analysis and IC₅₀ determination [1] [2]. This multi-faceted approach ensures thorough characterization of the compound's antioxidant properties and facilitates meaningful comparisons with established antioxidant standards.

Research Applications and Conclusion

Potential Research and Industrial Applications

The demonstrated antioxidant properties of 6,10,14-trimethyl-2-pentadecanone position this compound as a promising candidate for diverse applications across multiple sectors. In pharmaceutical development, this ketone could be incorporated as an active ingredient in formulations designed to mitigate oxidative stress-related pathologies, including inflammatory conditions, neurodegenerative disorders, and metabolic diseases [8]. The dose-dependent cytotoxicity observed in studies on human promyelocytic leukemia cell lines (HL60 and NB4) further suggests potential applications in oncology research, particularly when selective cytotoxicity profiles are desirable [2]. Additionally, the compound's moderate antioxidant efficacy coupled with its natural origin makes it an attractive alternative to synthetic antioxidants like BHT in the food industry, where it could be employed to prevent lipid peroxidation in fat-containing products, thereby extending shelf life while meeting consumer demand for natural preservatives [1] [4].

In the cosmetic and personal care industry, 6,10,14-trimethyl-2-pentadecanone presents opportunities for development of skin-protective formulations that combat oxidative damage from environmental stressors such as UV radiation and pollution. The compound's presence in essential oils known for traditional medicinal use provides a cultural foundation for its application in aromatherapy products designed to promote wellness through antioxidant mechanisms [2]. Furthermore, the agricultural sector could exploit this compound's antioxidant properties in developing natural treatments for plant stress responses or as components in organic farming approaches that enhance crop resilience to environmental challenges. The ongoing shift toward green technologies across industries aligns perfectly with the utilization of plant-derived antioxidants like 6,10,14-trimethyl-2-pentadecanone, supporting sustainable sourcing while maintaining efficacy.

Conclusion and Future Perspectives

These application notes provide comprehensive methodological protocols for the extraction, identification, and antioxidant evaluation of 6,10,14-trimethyl-2-pentadecanone. The collected data demonstrate that this ketone compound contributes significantly to the overall antioxidant capacity of essential oils from various medicinal plants, exhibiting moderate but consistent activity across multiple assay systems including DPPH, ABTS, and FRAP [1] [2]. The detailed protocols outlined for sample preparation, compound isolation, and antioxidant assessment provide researchers with standardized methodologies that ensure reproducibility and facilitate cross-study comparisons. The integration of advanced extraction techniques like PHWE with conventional hydrodistillation offers flexibility in approach while maintaining analytical rigor [3].

Future research directions should focus on purifying 6,10,14-trimethyl-2-pentadecanone to evaluate its antioxidant efficacy in isolation rather than within complex essential oil mixtures. Additionally, investigation into structure-activity relationships through synthetic modification of the ketone backbone could yield derivatives with enhanced antioxidant potency and improved physicochemical properties. Further mechanistic studies using cellular and animal models would provide valuable insights into the bioavailability and in vivo efficacy of this compound, addressing current gaps in understanding its physiological relevance. Research into synergistic interactions between 6,10,14-trimethyl-2-pentadecanone and other natural antioxidants could also uncover combinations with enhanced protective effects against oxidative stress. As natural product research continues to gain prominence in therapeutic development, this compound represents a promising candidate for further investigation and application across multiple fields addressing oxidative stress-related challenges.

References

Comprehensive Application Notes and Protocols for Quantification of 2-Pentadecanone as Analytical Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

2-Pentadecanone (CAS Registry Number: 2345-28-0) is a volatile ketone compound belonging to the class of methyl alkyl ketones with molecular formula C₁₅H₃₀O and molecular weight of 226.3981 g/mol. This compound has gained significant research interest due to its identification as a bioactive component in medicinal plants with demonstrated antitumor properties. Recent research has identified this compound as one of the key active compounds contributing to the antitumor potential of Cestrum aurantiacum (Orange cestrum), a plant used in traditional South Asian medicine, particularly Ayurveda [1]. The compound was isolated through bioassay-guided purification and identified using gas chromatography-mass spectrometry (GC-MS) analysis, revealing its significant contribution to the plant's cytotoxic effects against various cancer cell lines.

The structural characteristics of this compound include a ketone functional group at the second carbon position of a fifteen-carbon chain, classified as methyl tridecyl ketone. This chemical structure contributes to its physicochemical properties, including a boiling point of 293°C and melting point between 37-41°C [2]. The compound occurs naturally as a flavor and aroma component in various food products including rice and Kangra orthodox black tea, as well as in aromatic plants like Rosa hybrida and Thai fragrant orchids [2]. Beyond its traditional uses, modern pharmacological research has revealed its potential significance in cancer research, particularly as a bioactive compound in solanaceous plant extracts with demonstrated activity against lung, liver, and cervical cancer cell lines [1].

Analytical Method Validation Summary

Method validation establishes that the performance characteristics of an analytical method meet requirements for intended applications through laboratory studies [3]. For this compound quantification, validation follows ICH harmonized guidelines and USP General Chapter 〈1225〉 recommendations, which define validation as process demonstrating method suitability for intended purpose through specific performance parameters [3] [4]. The validation establishes accuracy, precision, specificity, and other characteristics to ensure reliable quantification in complex plant matrices. Based on the International Conference on Harmonization (ICH) guidelines, the United States Pharmacopeia (USP), and other reputable international authorities, the following validation parameters must be established for the this compound quantification method [3] [5].

Table 1: Validation Parameters and Acceptance Criteria for this compound Quantification

Validation Parameter Experimental Approach Acceptance Criteria
Accuracy Recovery studies using spiked matrix samples at 3 concentration levels with 9 determinations Recovery: 90-110% for all levels
Precision
- Repeatability 9 determinations over minimum of 3 concentration levels RSD ≤ 2.68% for 100% concentration level
- Intermediate Precision Different days, analysts, or equipment RSD ≤ 3.30% for 0.25% impurity level
Specificity Resolution from nearest eluting peak Resolution ≥ 2.0
Linearity Minimum 5 concentrations from 50-150% of target range Correlation coefficient (r) ≥ 0.999
Range Established from linearity and precision data 50-150% of target concentration
LOD Signal-to-noise ratio 3:1 Typically 0.1-0.5 μg/mL
LOQ Signal-to-noise ratio 10:1 Typically 0.5-1.0 μg/mL

The precision requirements follow the modified Horwitz equation, which provides empirically-derived acceptance criteria for analytical method precision that have been proven to be largely independent of analyte, matrix, and evaluation method [5]. For this compound quantification at 100% concentration level, the acceptable relative standard deviation for repeatability is 1.34%, derived from the Horwitz value multiplied by 0.67 [5]. The linearity of the method must be demonstrated across the specified range, with results directly proportional to analyte concentration [5]. The range is established as the interval between upper and lower concentration levels that have been demonstrated to be determined with precision, accuracy, and linearity [5].

Materials and Reagents

Chemicals and Standards
  • This compound analytical standard (≥98.0% purity by GC) [2]
  • HPLC-grade solvents: Methanol, acetonitrile, hexane, chloroform, ethanol, acetone
  • Deionized water (18.2 MΩ·cm resistivity)
  • DMSO (dimethyl sulfoxide, spectroscopic grade)
Equipment and Instruments
  • Gas Chromatography-Mass Spectrometry system with electron impact ionization source
  • Analytical balance (accuracy ±0.1 mg)
  • Ultrasonic bath for extraction
  • Centrifuge (capable of 5000 rpm)
  • Savant SpeedVac Concentrator or equivalent vacuum evaporation system
  • Vortex mixer
  • Micropipettes (variable volume, 10 μL to 5 mL)
  • GC vials and caps with PTFE septa

Standard Preparation Protocols

Stock Standard Solution

Weigh 25.0 ± 0.1 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve with and make up to volume with HPLC-grade hexane to obtain a 1000 μg/mL stock solution. Store at -20°C in airtight container; stable for 3 months.

Working Standard Solutions

Prepare working standards by serial dilution of stock solution with hexane to cover the concentration range of 1-100 μg/mL. Include the following concentration levels for calibration curve: 1, 5, 10, 25, 50, 75, and 100 μg/mL. Prepare fresh weekly and store at 4°C.

Calibration Standards

Prepare calibration standards at minimum of five concentration levels covering 50-150% of expected sample concentration range [5]. For typical plant extracts with expected this compound concentration of 10-50 μg/mL, prepare standards at 5, 15, 25, 35, and 50 μg/mL. Inject each standard in triplicate to establish calibration curve.

G Start Start Weigh Weigh Start->Weigh 25.0 mg reference standard Dilute1 Dilute1 Weigh->Dilute1 25 mL hexane Store1 Store1 Dilute1->Store1 1000 μg/mL stock Dilute2 Dilute2 Store2 Store2 Dilute2->Store2 1-100 μg/mL working standards Store1->Dilute2 Serial dilution Calibration Calibration Store2->Calibration 5 concentration levels End End Calibration->End Triplicate injection

Figure 1: Workflow for preparation of this compound standard solutions showing sequential steps from weighing reference standard to preparation of calibration standards.

Sample Preparation Protocols

Plant Material Extraction

The extraction protocol follows the methodology successfully employed for Cestrum aurantiacum with modifications [1]:

  • Dry and pulverize plant material to fine powder using mechanical grinder
  • Accurately weigh 1.0 g of powdered plant material into 50 mL centrifuge tube
  • Add 10 mL of ethanol (or other appropriate solvent) to the plant material
  • Sonicate in ultrasonic bath for 1 hour at 40°C, repeating every 4 hours for total of 3 cycles
  • Centrifuge at 5000 rpm for 10 minutes to separate particulate matter
  • Transfer supernatant to clean evaporation flask
  • Concentrate using Savant SpeedVac Concentrator at 45°C until dry
  • Reconstitute residue in 1 mL of hexane for GC-MS analysis
  • Filter through 0.45 μm PTFE syringe filter prior to injection
Sample Clean-up Procedure

For complex plant matrices that may interfere with analysis, implement additional clean-up:

  • Prepare a miniature silica gel column in a Pasteur pipette (100 mg silica gel)
  • Pre-wash column with 3 mL hexane
  • Apply concentrated sample extract to column
  • Elute with 3 mL hexane:ethyl acetate (95:5 v/v)
  • Collect eluent and evaporate to dryness under gentle nitrogen stream
  • Reconstitute in exact volume of hexane for GC-MS analysis

GC-MS Analysis Conditions

Instrumental Parameters

Table 2: GC-MS Instrumental Parameters for this compound Quantification

Parameter Specification
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS UI (30 m × 0.25 mm ID × 0.25 μm film)
Injector Temperature 280°C
Injection Volume 1 μL (splitless mode)
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 60°C (hold 1 min), ramp 20°C/min to 200°C, then 5°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Solvent Delay 3 minutes
Data Acquisition Selected Ion Monitoring (SIM) mode
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure optimal instrument performance:

  • Inject This compound standard at 10 μg/mL in six replicates
  • Calculate %RSD of retention time (acceptance: ≤1.0%)
  • Calculate %RSD of peak area (acceptance: ≤2.0%)
  • Determine theoretical plates (acceptance: ≥50,000)
  • Calculate tailing factor (acceptance: ≤1.5)

G Start Start SamplePrep SamplePrep Start->SamplePrep Plant material GCMS GCMS SamplePrep->GCMS Extracted sample DataAnalysis DataAnalysis GCMS->DataAnalysis Chromatographic data SystemSuitability SystemSuitability DataAnalysis->SystemSuitability SystemSuitability->GCMS Fails criteria Validation Validation SystemSuitability->Validation Meets criteria End End Validation->End Validated quantification

Figure 2: Analytical workflow for this compound quantification from sample preparation through data analysis with system suitability evaluation checkpoint.

Application in Anticancer Research

Case Study: Antitumor Activity Assessment

Recent research has demonstrated the significance of this compound quantification in anticancer drug discovery from natural products. The following case study illustrates the application:

Background: Investigation of Cestrum aurantiacum extracts for antitumor properties [1] Objective: Identify and quantify bioactive components contributing to cytotoxic activity Methods:

  • Preliminary screening of three solanaceous plant extracts using brine shrimp lethality assay
  • Cytotoxicity evaluation against human cancer cell lines (A549, Hela, HEPG)
  • Bioassay-guided fractionation to identify active components
  • Large-scale extraction and GC-MS analysis of most active extract (Cestrum aurantiacum)
  • Identification and quantification of this compound as one of four key bioactive compounds

Results: The ethanol extract of Cestrum aurantiacum showed significant antitumor potential, which was attributed to the presence of this compound along with β-amyrin, cedryl acetate, and lupeol [1]. The study demonstrated the importance of accurate quantification of these compounds for standardizing bioactive plant extracts.

Bioactivity Assessment Protocols

To correlate this compound concentration with bioactivity, implement the following assays:

  • Brine shrimp lethality assay: Prepare serial dilutions of standardized extracts in artificial seawater. Add 10 Artemia salina nauplii to each container and culture for 24 hours at room temperature. Count dead nauplii and calculate percentage lethality [1]
  • In-vitro cytotoxicity assay (MTT assay): Culture cancer cell lines (A549, Hela, HEPG) in DMEM medium. Seed 96-well plates at 7,500 cells/well and incubate overnight. Add tested extracts and incubate for 24-72 hours. Add MTT reagent and measure absorbance at 570 nm [1]
  • Caenorhabditis elegans model: Use for preliminary toxicity screening and efficacy assessment

Troubleshooting and Technical Guidance

Common Issues and Resolution

Table 3: Troubleshooting Guide for this compound Quantification

Problem Possible Causes Solution
Peak tailing Active sites in column, degraded liner Re-condition column, replace liner, use higher temperature
Retention time shift Column degradation, flow rate changes Check carrier gas flow, replace column if necessary
Poor resolution Incorrect temperature program, column selection Optimize temperature ramp, verify column selectivity
Low recovery Incomplete extraction, degradation during concentration Optimize extraction time, reduce temperature during concentration
High background noise Contaminated ion source, dirty pre-column Clean ion source, replace guard column
Quality Control Measures

Implement the following quality control practices to ensure data reliability:

  • Include system suitability tests before each analytical batch
  • Process method blanks with each batch to monitor contamination
  • Analyze quality control samples (spiked matrix) at low, medium, and high concentrations with each batch
  • Perform instrument calibration at beginning and verification at end of each sequence
  • Maintain analytical run acceptance criteria: calibration standards ±15% of nominal values, QC samples ±20% of nominal values

Conclusion

The analytical methods presented herein provide a validated framework for accurate quantification of this compound in plant extracts and other matrices. The protocols have been developed following USP 〈1225〉 guidelines for method validation and incorporate practical considerations for implementation in research and quality control laboratories [3]. The significance of this compound as a bioactive compound with demonstrated antitumor properties underscores the importance of robust analytical methods for its quantification [1]. These application notes provide researchers with comprehensive methodologies to support natural product drug discovery and standardization of herbal preparations containing this valuable compound.

References

Current Research Context for 2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the search results related to 2-Pentadecanone.

Aspect Details
Source Identified in the ethanol extract of Cestrum aurantiacum, a plant in the Solanaceae family [1].
Reported Biological Activity Isolated as part of a study to determine anti-tumor activity [1]. The ethanol extract of C. aurantiacum showed cytotoxic effects on various cancer cell lines (A549, Hela, HEPG) [1].
Mentioned Traditional Use Cestrum aurantiacum has been used in traditional medicine for treating wounds and skin infections [1].
Direct Evidence for Wound Healing None found. No experimental data or protocols specifically testing this compound in wound healing models were identified.

Proposed Research Pathway for Wound Healing

Given the lack of direct evidence, investigating this compound for wound healing would be an exploratory research endeavor. The diagram below outlines a potential high-level workflow to guide this process.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Start Start: Isolate/Procure This compound PC1 Purity & Characterization (GC-MS, NMR) Start->PC1 PC2 In Vitro Screening PC1->PC2 PC3 Mechanistic Studies PC2->PC3 A1 Cell Viability (MTT) PC2->A1 A2 Cell Migration (Scratch/Wound Assay) PC2->A2 A3 Gene/Protein Expression (e.g., VEGF, Collagen I) PC2->A3 PC4 In Vivo Validation PC3->PC4 End Data Analysis & Conclusion PC4->End B1 Rodent Excision Wound Model PC4->B1 B2 Histopathology & Biomarker Analysis PC4->B2

Detailed Experimental Protocols

Based on the general workflow, here are detailed methodologies for key experiments.

Protocol 1: In Vitro Scratch Wound Healing Assay

  • Objective: To assess the effect of this compound on keratinocyte (e.g., HaCaT) or fibroblast migration.
  • Materials:
    • Cell line: Human keratinocyte cell line (HaCaT) or human dermal fibroblasts.
    • Test compound: this compound (dissolved in DMSO, with final DMSO concentration <0.1%).
    • Equipment: Tissue culture plates (12-well or 24-well), sterile pipette tips, marker pen, phase-contrast microscope with camera.
  • Method:
    • Seed cells in a plate at a high density (~70-90% confluence) and allow them to adhere overnight.
    • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
    • Gently wash the well with PBS to remove detached cells.
    • Add fresh medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., a known growth factor like EGF).
    • Take images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 36 hours) at the same location.
    • Measure the scratch width using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Protocol 2: In Vivo Excision Wound Model in Rodents

  • Objective: To evaluate the efficacy of this compound in promoting wound closure in a live animal model.
  • Materials:
    • Animals: Rats or mice (e.g., Sprague-Dawley rats, 6-8 weeks old).
    • Formulation: this compound in a suitable carrier (e.g., ointment base, hydrogel). The search results mention composite sponges as a drug delivery system for wound healing, which could be a relevant formulation approach [2].
    • Equipment: Surgical tools, biopsy punch, digital camera, calipers.
  • Method:
    • Anesthetize the animals and create full-thickness excision wounds on the depilated dorsal surface using a sterile biopsy punch (e.g., 6-8 mm diameter).
    • Randomly assign animals to groups: Group 1 (untreated control), Group 2 (vehicle control), Group 3 (this compound low dose), Group 4 (this compound high dose), Group 5 (standard drug control, e.g., topical antibiotic or a commercial wound healing product).
    • Apply the treatments topically to the wound daily.
    • Monitor wounds and photograph them on days 0, 3, 7, 10, and 14 post-wounding.
    • Measure wound areas from the photographs using planimetry or image analysis software. Calculate the percentage of wound contraction.
    • On specific days, euthanize animals and collect wound tissue for histopathological analysis (e.g., H&E staining for re-epithelialization, Masson's trichrome for collagen deposition) and molecular analysis (e.g., ELISA for VEGF, TNF-α) [3] [2].

Key Pathways for Mechanistic Investigation

Since this compound's mechanism is unknown, research should target key signaling pathways central to wound repair. The table below lists pathways informed by general wound healing biology that could be investigated [4] [3].

Pathway Potential Role of this compound to Investigate
MAPK/ERK [4] Does it promote fibroblast and keratinocyte proliferation and migration? Can it increase VEGF levels?
PI3K/AKT [4] Does it enhance angiogenesis via activation of eNOS and subsequent nitric oxide production?
TGF-β/Smad [3] Does it modulate fibroblast differentiation and collagen production during the remodeling phase?
NF-κB [4] [3] Does it suppress the persistent inflammatory response in chronic wounds by reducing pro-inflammatory cytokine levels (TNF-α, IL-6)?

References

Application Notes and Protocols: HSP70 and Bax Protein Expression in 2-Pentadecanone Gastroprotective Study

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gastric ulcer disease remains a significant global health burden, affecting millions worldwide with potential life-threatening complications and considerable mortality rates ranging from 10-40%. The pathogenesis of gastric ulcers involves an imbalance between aggressive factors (such as reactive oxygen species and inflammatory mediators) and protective factors (including cellular defense proteins and antioxidant systems). Current therapeutic approaches, including proton pump inhibitors and H2 receptor antagonists, often present limitations such as side effects and recurrence, driving the search for novel treatment alternatives. [1]

2-Pentadecanone (C₁₅H₃₀O), a ketone compound identified as a major constituent in various medicinal plants including Labisia pumila, has recently emerged as a promising natural bioactive compound with potential therapeutic applications. Previous investigations have documented its antibacterial, anti-inflammatory, and skin wound healing properties, suggesting potential for internal wound healing such as gastric mucosal repair. This application note systematically details the experimental protocols and mechanistic insights regarding this compound's effect on HSP70 and Bax protein expression in ethanol-induced gastric ulceration models, providing researchers with standardized methodologies for further investigation of this compound's therapeutic potential. [1] [2]

Experimental Design and Materials

Animal Model and Ethical Considerations

The gastroprotective efficacy of this compound was evaluated using male Sprague Dawley rats (approximately 200-250 g), which were housed under controlled environmental conditions (25°C, 12 h light/dark cycle) with free access to water and standard pellet diet. The experimental protocol received formal approval from the Animal Ethics Committee of the University of Malaya (Ethic Number: 2016-190819/BMS/R/MAA), ensuring compliance with international animal welfare guidelines. All surgical procedures were performed under appropriate anesthesia to minimize animal suffering. [1]

Compound Preparation and Dosing

This compound (purchased from Sigma-Aldrich) was prepared in 5% Tween 20 solution to create appropriate dosing formulations. For acute toxicity assessment, a single dose of 300 mg/kg was administered orally to healthy rats followed by a 14-day observation period. For the gastroprotective studies, two concentrations were evaluated: 10 mg/kg (low dose) and 20 mg/kg (high dose), administered via oral gavage. Omeprazole (20 mg/kg) served as the positive control, while the negative control group received 5% Tween 20 vehicle only. [1]

Table 1: Experimental Groups for Gastric Ulcer Study

Group Treatment Dose n
A Negative Control (5% Tween 20) 5 mL/kg 6
B Positive Control (Omeprazole) 20 mg/kg 6
C This compound (Low Dose) 10 mg/kg 6
D This compound (High Dose) 20 mg/kg 6
Gastric Ulcer Induction and Tissue Collection

Gastric ulcers were induced in fasted rats by oral administration of 1 mL absolute ethanol one hour after pre-treatment with test compounds, positive control, or vehicle. One hour after ethanol administration, animals were euthanized under deep anesthesia (ketamine 300 mg/kg and xylazine 30 mg/kg) followed by cervical decapitation. Stomachs were immediately excised, opened along the greater curvature, and gently rinsed with ice-cold saline solution. Tissue samples were divided for various analyses: macroscopic examination, biochemical assays, and histological processing. For immunohistochemical evaluation, gastric tissues were fixed in 10% buffered formalin for 24 hours before further processing. [1]

Immunohistochemistry Protocol for HSP70 and Bax Detection

Tissue Processing and Sectioning
  • Fixation: Maintain gastric tissues in 10% neutral buffered formalin for 24 hours at room temperature to ensure optimal preservation of protein epitopes and tissue architecture.
  • Processing: Dehydrate tissues through a graded ethanol series (70%, 80%, 95%, 100%), clear in xylene, and infiltrate with paraffin wax using an automated tissue processor.
  • Embedding: Orient tissues appropriately in embedding molds and solidify on a cold plate. Store blocks at 4°C until sectioning.
  • Sectioning: Cut 4-5 μm thick sections using a rotary microtome and float them in a water bath at 45°C to minimize wrinkles and folds. Mount sections on positively charged glass slides and dry overnight at 37°C. [1]
Antigen Retrieval and Blocking
  • Deparaffinization: Immerse slides in xylene (3 changes × 5 minutes each) followed by rehydration through graded ethanols (100%, 95%, 80%, 70%) and finally distilled water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a microwave oven or decloaking chamber. Heat slides to 95-100°C for 20 minutes, then cool at room temperature for 30 minutes.
  • Peroxidase Quenching: Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
  • Protein Blocking: Apply 2.5% normal horse serum or appropriate protein block for 30 minutes at room temperature to minimize non-specific antibody binding. [1]
Antibody Incubation and Detection
  • Primary Antibodies: Apply monoclonal mouse anti-HSP70 antibody and monoclonal rabbit anti-Bax antibody at manufacturer-recommended dilutions (typically 1:100-1:500) in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
  • Washing: Rinse slides gently with PBS-Tween 20 (0.05%) 3 times for 5 minutes each.
  • Detection System: Apply Polyvalent HRP/DAB detection kit (Abcam, ab64264) according to manufacturer's instructions. Incubate with broad-spectrum secondary antibody for 30 minutes at room temperature.
  • Chromogen Development: Apply DAB substrate solution (prepared according to kit instructions) for 3-10 minutes, monitoring development under a microscope. Stop reaction by immersing slides in distilled water. [1]
Counterstaining and Analysis
  • Counterstaining: Immerse slides in Mayer's hematoxylin for 30-60 seconds, then rinse in running tap water for 5 minutes.
  • Dehydration: Process through graded ethanols (70%, 80%, 95%, 100%) and clear in xylene.
  • Mounting: Apply coverslips using permanent mounting medium.
  • Microscopy and Scoring: Examine sections under a light microscope (Nikon, Tokyo, Japan) at 200-400× magnification. Protein expression is indicated by the appearance of brown staining in the cytoplasm (HSP70) or both cytoplasm and nuclei (Bax). Evaluate staining intensity using semi-quantitative scoring systems (0: no staining, 1+: weak, 2+: moderate, 3+: strong) or digital image analysis software. [1]

Macroscopic and Biochemical Analysis Protocols

Macroscopic Ulcer Evaluation

Following sacrifice, stomachs were excised and opened along the greater curvature. Tissues were gently rinsed with normal saline and photographed digitally. The length and width of all hemorrhagic lesions were measured using a dissecting microscope (1.8× magnification) and ulcer area (UA) was calculated for each stomach. The percentage of ulcer inhibition (I%) was determined using the following formula: [1]

I% = (UA_control - UA_treated)/UA_control × 100

Gastric Mucus and Acidity Assessment

Gastric mucus content was measured by gently collecting gastric mucosa followed by weighing using an electronic balance. Gastric juice acidity was measured using a standard pH meter to evaluate the effect of this compound on gastric acid secretion. [1]

Antioxidant Enzyme Activities and Lipid Peroxidation

Stomach tissues were homogenized in appropriate cold buffers and centrifuged to obtain clear supernatants for biochemical analyses. Commercial assay kits (Cayman Chemical, USA) were used according to manufacturer's instructions to determine:

  • Superoxide dismutase (SOD) activity
  • Catalase (CAT) activity
  • Malondialdehyde (MDA) production (marker of lipid peroxidation)
  • Nitric oxide (NO) expression level [1]

Table 2: Key Findings from this compound Gastroprotective Study

Parameter Negative Control Omeprazole (20 mg/kg) This compound (10 mg/kg) This compound (20 mg/kg)
Ulcer Inhibition (%) - 70.5% 65.2% 82.7%
Mucus Content (mg/g) Baseline Significantly Increased Moderately Increased Significantly Increased
Gastric pH Low Significantly Increased Moderately Increased Significantly Increased
SOD Activity Baseline Significantly Increased Increased Significantly Increased
CAT Activity Baseline Significantly Increased Increased Significantly Increased
MDA Level High Significantly Reduced Reduced Significantly Reduced
HSP70 Expression Low Upregulated Moderately Upregulated Strongly Upregulated
Bax Expression High Downregulated Moderately Downregulated Strongly Downregulated

Mechanistic Interpretation and Therapeutic Implications

HSP70 and Bax Interplay in Gastroprotection

The immunohistochemistry results demonstrated that this compound treatment significantly upregulated HSP70 expression while downregulating Bax protein in gastric mucosal cells. This coordinated regulation represents a crucial mechanism underlying the compound's gastroprotective effects. HSP70, a highly conserved molecular chaperone, plays multifaceted roles in cellular protection through its anti-apoptotic functions. It directly interacts with components of the apoptotic machinery, including Bax, a pro-apoptotic member of the Bcl-2 family. HSP70 prevents Bax activation and translocation to mitochondria, thereby inhibiting cytochrome c release and subsequent caspase activation. [1] [3] [4]

The molecular chaperone cycle of HSP70 involves coordinated actions between its N-terminal ATPase domain and C-terminal substrate-binding domain, regulated by co-chaperones including HSP40 and nucleotide exchange factors. In the ATP-bound state, HSP70 exhibits low substrate affinity but high exchange rates, while ATP hydrolysis transitions it to a high-affinity state for substrate binding. This cycle enables HSP70 to interact with a diverse range of client proteins, including Bax, ultimately preventing apoptosis and promoting cell survival under stress conditions. [3] [5] [4]

G HSP70-Bax Interaction in this compound Gastroprotection Ethanol Ethanol OxidativeStress OxidativeStress Ethanol->OxidativeStress Induces HSP70_Upregulation HSP70_Upregulation OxidativeStress->HSP70_Upregulation Triggers Bax_Inhibition Bax_Inhibition HSP70_Upregulation->Bax_Inhibition Direct binding prevents activation Apoptosis_Inhibition Apoptosis_Inhibition Bax_Inhibition->Apoptosis_Inhibition Blocks mitochondrial pathway CellSurvival CellSurvival Apoptosis_Inhibition->CellSurvival Promotes Antioxidant Antioxidant Antioxidant->Apoptosis_Inhibition Reduces oxidative damage TwoPentadecanone TwoPentadecanone TwoPentadecanone->HSP70_Upregulation Stimulates TwoPentadecanone->Antioxidant Activates

Methodological Considerations and Optimization Tips
  • Tissue Fixation Duration: Avoid over-fixation beyond 24-48 hours as it may mask epitopes and reduce antibody binding efficiency.
  • Antibody Validation: Always include appropriate positive and negative controls to verify antibody specificity. For Bax detection, tissues known to undergo apoptosis serve as useful positive controls.
  • Signal Optimization: Titrate primary antibody concentrations to achieve optimal signal-to-noise ratio. Excessive antibody may increase background staining.
  • Quantification Methods: For more objective results, complement semi-quantitative scoring with digital image analysis using software such as ImageJ with appropriate plugins.
  • Reproducibility: Ensure consistent processing, staining, and evaluation conditions across all experimental groups to minimize technical variability. [1]
Translational Potential and Drug Development Applications

The gastroprotective efficacy of this compound, mediated through HSP70 upregulation and Bax inhibition, presents compelling opportunities for natural product-based drug development. The compound's ability to enhance cellular stress response mechanisms while suppressing apoptotic pathways represents a multimodal approach potentially superior to single-target conventional therapies. Furthermore, the established safety profile in acute toxicity studies (no mortality or signs of toxicity at 300 mg/kg) supports its feasibility for further development. [1]

Future directions should explore formulation strategies to enhance bioavailability, including nano-based drug delivery systems that can improve solubility and target specificity. The pharmacological principles elucidated in this study may also extend to other conditions characterized by oxidative stress and apoptotic cell death, potentially including neurodegenerative diseases, ischemia-reperfusion injury, and other inflammatory disorders. [6] [7]

Conclusion

The detailed protocols and application notes presented herein provide a comprehensive framework for investigating the molecular mechanisms underlying this compound's gastroprotective effects, with particular emphasis on HSP70 and Bax protein expression. The standardized methodologies for immunohistochemical analysis, macroscopic evaluation, and biochemical assessments enable consistent investigation of this promising natural compound.

The robust experimental evidence demonstrates that this compound exerts significant gastroprotection through coordinated modulation of cellular stress response (HSP70 upregulation) and apoptotic pathway (Bax downregulation) proteins, coupled with enhancement of endogenous antioxidant defense systems. These findings not only illuminate fundamental cellular protection mechanisms but also establish a foundational platform for developing novel therapeutic interventions for gastric ulcers and potentially other oxidative stress-related pathologies.

References

2-Pentadecanone storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Physical Properties

This table summarizes the key identifying and physical characteristics of 2-Pentadecanone.

Property Specification / Value
CAS Registry Number 2345-28-0 [1] [2] [3]
Chemical Formula C₁₅H₃₀O [1] [4] [2]
Molecular Weight (g/mol) 226.40 [1] [4]
Physical Form (at 20°C) Solid [1]
Melting Point 39 °C [4], 37-41 °C (lit.) [3]
Boiling Point 293 - 294 °C @ 760 mmHg [4] [3]
Flash Point 113 °C (closed cup) [3]

Storage & Stability Specifications

Adhering to these conditions is critical for maintaining the chemical's stability and ensuring experimental consistency.

Parameter Recommended Condition
Recommended Storage Temperature 20 °C [1]
Storage Environment Cool place. Keep container tightly closed in a dry and well-ventilated place [1].
Chemical Stability Stable under recommended storage conditions [1].
Incompatible Materials Oxidizing agents, Reducing agents, Water [1].
Shelf Life To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated [1].

Handling & Safety Guidelines

This compound requires careful handling to prevent irritation or allergic reactions.

Aspect Precautionary Measures
Hazard Classification Causes skin irritation (H315). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319) [1].
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (face shield and safety glasses), and a chemical-protective suit [1]. Use respiratory protection if ventilation is inadequate [1].
Handling Precautions Avoid contact with skin and eyes. Avoid inhalation of vapour or mist. Handle in accordance with good industrial hygiene and safety practice. Wash hands after handling [1].

| First Aid Measures | Skin contact: Wash with soap and water [1]. Eye contact: Rinse cautiously with water for several minutes [1]. |

Troubleshooting Common Experimental Issues

Start Start: Issue with this compound A Chemical has melted or is discolored Start->A B Poor recovery or unexpected side products Start->B C Skin redness or irritation after contact Start->C A1 Check storage temperature log A->A1 B1 Verify container was sealed properly B->B1 C1 Immediately rinse affected area with plenty of water C->C1 A2 Confirm storage at 20°C or below? (Melting point: 39°C) A1->A2 A3 Restore to correct temperature. Reseal container tightly. A2->A3 B2 Check for exposure to moisture, oxidizers, or incompatible materials B1->B2 B3 Use new aliquot from properly stored stock. Review procedure. B2->B3 C2 Remove contaminated clothing. Seek medical attention if irritation persists. C1->C2 C3 Review and enforce PPE protocol: Gloves, eye protection, lab coat C2->C3

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in a research or industrial context? It is identified for use as a laboratory chemical in R&D [1]. It is also classified as Fragrance Grade and is used in flavors and fragrances, noted for its floral and spicy sensory characteristics [3].

Q2: Are there any known biomarkers or natural occurrences of this compound? this compound has been detected, but not quantified, in various foods such as green vegetables, cauliflowers, asparagus, and cereals. This could make it a potential biomarker for the consumption of these foods [4].

Q3: My experiment is sensitive to water. What should I know? The safety datasheet lists water as an incompatible material [1]. Always ensure the compound is protected from moisture by keeping the container tightly sealed in a dry environment.

References

solubility issues with 2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of 2-Pentadecanone

The table below summarizes the key physical and solubility properties of this compound essential for experimental design.

Property Value / Description Source
Chemical Formula C₁₅H₃₀O [1] [2]
Molecular Weight 226.4 g/mol [1] [2]
Physical Form White to waxy mass or crystalline leaves [1]
Melting Point 39 °C - 41 °C [1] [2]
Water Solubility 0.47 mg/L @ 25°C (estimated) [2]
LogP 6.072 (estimated) [2]
Solubility in Organic Solvents Soluble in alcohol, propylene glycol, and oils; insoluble in water. [1]

Formulation and Solubilization Strategies

Given its hydrophobic nature, this compound requires specific formulation approaches for use in aqueous experimental systems.

Strategy Recommended Solvents & Vehicles Example Protocol from Literature
Organic Solvents Ethanol, acetone, methylene chloride, oils. For in vitro larvicidal assays, this compound was dissolved in methylene chloride or acetone to create stock solutions [3].
Aqueous Suspensions with Surfactants 5% Tween 20 [4], β-Cyclodextrin [5]. For oral administration in a rat model, this compound was prepared in 5% Tween 20 (5 mL/kg) to form a stable suspension [4].
Co-solvency Mixtures of water-miscible solvents (e.g., ethanol) with water or buffer. A common approach is to first dissolve the compound in a small volume of a pure organic solvent, then gradually add the aqueous phase while mixing to achieve the desired final concentration.

Experimental Protocol: Administering this compound in an Animal Model

This protocol is adapted from a published study on the gastroprotective effects of this compound in rats [4].

Start Start: Prepare this compound Suspension Step1 Vehicle Preparation: Prepare a 5% (v/v) Tween 20 solution in purified water. Start->Step1 Step2 Suspension Formulation: Add this compound to the vehicle. Vortex and/or sonicate to achieve a homogeneous suspension. Step1->Step2 Step3 Animal Dosing: Administer via oral gavage. Typical dose: 10-20 mg/kg body weight. Step2->Step3 Step4 Ulcer Induction & Analysis: After 1 hour, induce gastric ulcers. Sacrifice animals and collect stomachs for analysis. Step3->Step4

Frequently Asked Questions (FAQs)

Q1: The suspension of this compound in Tween 20 precipitates quickly. How can I improve its stability?

  • Answer: Ensure vigorous vortexing or sonication immediately before administration. Consider using a magnetic stirrer for continuous mixing during dosing. For cell culture work, alternative solvents like DMSO might be more appropriate, but ensure the final DMSO concentration is non-cytotoxic (typically <0.1-1%).

Q2: How can I confirm the concentration of this compound in my final experimental solution?

  • Answer: After preparing your suspension or solution, use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to verify the concentration. This is particularly important for suspensions where the compound is not fully dissolved [5].

Q3: Is this compound safe to handle?

  • Answer: An acute toxicity study in rats showed that a single oral dose of 300 mg/kg did not cause mortality or significant signs of toxicity, suggesting a good safety profile for experimental use at lower doses [4]. However, always refer to the compound's Safety Data Sheet (SDS) and follow standard laboratory safety protocols.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Solubility in Vehicle Low HLB of surfactant; incorrect solvent. Switch to a different solvent (e.g., propylene glycol) or use a blend of surfactants. Pre-dissolve in a minimal volume of ethanol before adding to the aqueous surfactant solution.
Inconsistent Experimental Results Uneven dosing due to compound settling. Standardize the sonication/vortexing time before each use. Consider using a more powerful homogenizer. Validate concentration analytically.
Low Bioavailability Poor dissolution in the gastrointestinal tract. The use of surfactants like Tween 20 is designed to mitigate this. Literature shows that this formulation was effective in a rat model [4].

Key Takeaways and Future Perspectives

  • Solubility Limitation: The very low water solubility of this compound is its primary formulation challenge [2].
  • Proven Strategy: Using aqueous surfactants like 5% Tween 20 is a validated method for creating administrable suspensions for in vivo studies [4].
  • Advanced Techniques: For future work, explore advanced techniques like lipid nanoparticles or amorphous solid dispersions to further enhance solubility and bioavailability for different application routes [6].

References

optimizing GC methods for 2-Pentadecanone detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2-Pentadecanone

This compound is a methyl ketone with the molecular formula C₁₅H₃₀O and a molecular weight of 226.3981 g/mol [1]. Its CAS Registry Number is 2345-28-0 [1].

Gas Chromatography Retention Data

Retention data is essential for method development. The table below summarizes Kovats Retention Indices (RI) for this compound from published literature, which helps predict its elution behavior on different GC columns [1].

Column Type Stationary Phase Temperature Program / Condition Retention Index (RI) Carrier Gas
Capillary DB-5 60°C to 240°C at 3°C/min 1699 Helium
Capillary HP-5MS 50°C to 250°C at 3°C/min 1698 Helium
Capillary CP Sil 8 CB 50°C to 220°C at 3°C/min 1698 Hydrogen
Capillary BP-1 60°C to 220°C at 5°C/min 1688 Nitrogen
Capillary SE-30 Isothermal at 220°C 1686 Nitrogen
Capillary Carbowax 20M (Polar) 70°C to 190°C at 2°C/min 2011 Helium

Technical Support Center

Here are some common questions and troubleshooting guides based on general GC principles and the specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for a GC method to detect this compound? A recommended starting point is a DB-5 or equivalent non-polar column (5% phenyl polysiloxane) with Helium as the carrier gas [1]. A common and effective temperature program is an initial oven temperature of 60°C, ramping at 3°C per minute to 240°C [1]. Under these conditions, you can expect a Kovats Retention Index of approximately 1699 [1].

Q2: How can I improve the separation of this compound from co-eluting compounds?

  • Optimize Temperature Programming: A slower ramp rate (e.g., 2°C/min instead of 3°C/min) can enhance separation.
  • Change the Stationary Phase: If co-elution persists on a non-polar column, switch to a different column chemistry. The data shows a significant shift in retention behavior on a polar Carbowax 20M column (RI = 2011), which can effectively resolve different compound classes [1].
  • Verify System Performance: Ensure your GC system meets predefined criteria for resolution, tailing factor, and theoretical plates before analysis [2].
Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Broadening) for this compound

  • Possible Cause & Solution:
    • Active Sites in the Inlet or Column: This can cause adsorption of analytes. Check the column integrity, trim the column inlet if necessary, and ensure proper inlet liner deactivation [3].
    • Incorrect Choice of Liner or Injection Technique: Using a splitless injection for trace analysis requires an optimized liner and purge time to ensure proper vaporization and transfer [3].

Problem: Low Sensitivity or Poor Detection Limit

  • Possible Cause & Solution:
    • Detector Issues: For trace analysis, using a mass spectrometer (MS) as a detector provides higher specificity and sensitivity compared to an FID [2].
    • Sample Concentration: The sample may be too dilute. Consider using a sample concentration technique or increasing the injection volume (with caution to avoid overloading) [2].
    • High-Impurity Solvents: Always use high-purity solvents (e.g., HPLC or GC-MS grade) to minimize background noise and interference [3].

Problem: Inconsistent Retention Times

  • Possible Cause & Solution:
    • Unstable Carrier Gas Flow: Check for leaks and ensure the pressure/flow regulators are functioning correctly. Even minor fluctuations can affect retention time [3].
    • Oven Temperature Instability: Allow sufficient time for the GC oven to equilibrate at the starting temperature before starting a sequence.

General Workflow for GC Method Development and Validation

For a reliable analytical method, a structured approach is crucial. The following diagram outlines the key stages.

GC_Method_Workflow Start Start: Define Method Purpose Step1 1. Select Column and Initial Conditions Start->Step1 Based on analyte properties Step2 2. Optimize Separation (Temperature, Flow) Step1->Step2 Run test mixture Step2->Step1 Needs rework Step3 3. Validate Method (Specificity, Linearity, etc.) Step2->Step3 After optimization Step3->Step2 Criteria not met Step4 4. Implement for Routine Use Step3->Step4 Upon successful validation End Method Established Step4->End

After developing your method, it must be validated to ensure it is suitable for its intended purpose. The core parameters to assess are summarized below [2].

Validation Parameter Objective Typical Acceptance Criteria
Specificity Confirm the method can distinguish this compound from other components. Baseline separation of peaks [2].
Linearity Establish a proportional relationship between concentration and detector response. Correlation coefficient (R²) ≥ 0.99 [2].
Accuracy Determine the closeness of measured value to the true value. Recovery of 95-105% [2].
Precision Evaluate the closeness of repeated measurements. %RSD ≤ 2.0% [2].

| LOD / LOQ | Define the lowest amount that can be detected or quantified. | LOD: Signal-to-Noise ≈ 3:1 LOQ: Signal-to-Noise ≈ 10:1 [2]. | | Robustness | Assess the method's resilience to small, deliberate parameter changes. | No significant impact on results [2]. |

References

2-Pentadecanone crystallization prevention techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Crystallization

The following table outlines common issues that can lead to unwanted crystallization and potential solutions to mitigate them.

Problem Possible Cause Solution / Preventive Measure
Crystallization during storage Purity of the compound; storage temperature at or below melting point. Re-crystallize or purify via column chromatography; store at least 10-15°C above melting point [1].
Crystallization in reaction mixtures High concentration; low temperature. Use a co-solvent; increase temperature if reaction allows.
Crystallization in analytical samples Solvent evaporation; temperature fluctuations. Use a sealed vial; prepare samples fresh; consider solvent mixtures.
Clogging of tubing or filters Slow flow rates; temperature drop in lines. Insulate lines; use jacketed equipment; dilute solutions.

Experimental Protocols for Investigation

Since direct data on 2-Pentadecanone is unavailable, you will need to establish your own experimental data. Here are some key methodologies you can use.

Melting Point and Thermal Analysis

Determining the precise melting point is the first critical step.

  • Procedure:
    • Purify this compound via recrystallization or column chromatography.
    • Using a melting point apparatus, load a small sample into a capillary tube.
    • Heat the apparatus slowly (e.g., 1°C per minute) and record the temperature range at which the sample melts.
  • Application: This gives you the baseline temperature you must work above to prevent solidification.
Solvent Screening for Crystallization Prevention

The choice of solvent or solvent mixture is one of the most effective ways to control crystallization.

  • Procedure:
    • Prepare saturated solutions of this compound in various pure solvents (e.g., methanol, ethanol, acetone, hexane, ethyl acetate) and solvent mixtures.
    • Place each solution in a controlled environment (e.g., 4°C) and observe the time it takes for crystals to form.
    • Rank the solvents based on their ability to keep the compound in solution (i.e., which solvent delays crystallization the longest).
  • Application: Identifies optimal solvents for storing or handling the compound.
The Use of Anti-Solvents and Additives

Introducing a second, miscible solvent in which the compound has low solubility can sometimes disrupt the crystal lattice formation.

  • Procedure:
    • Dissolve this compound in a good solvent (identified from the previous protocol).
    • Slowly add an anti-solvent (e.g., water, if the primary solvent is an alcohol) while stirring until the solution becomes slightly turbid.
    • Gently warm the solution until it clears. Allow it to cool slowly and observe crystallization behavior.
  • Application: This can help create a metastable solution that resists crystallization better than a pure solvent system.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for systematically investigating and solving crystallization problems.

CrystallizationWorkflow Crystallization Troubleshooting Workflow Start Start: Crystallization Issue MP Determine Melting Point Start->MP Purify Purify Compound MP->Purify SolventTest Screen Solvent Systems Purify->SolventTest Additives Test Anti-Solvents/Additives SolventTest->Additives If needed Storage Optimize Storage Conditions SolventTest->Storage Additives->Storage End Issue Resolved Storage->End

Suggested Next Steps for Your Research

To find more specific information, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys using the CAS Number for this compound (#N/A) to find detailed physicochemical property data.
  • Broaden Your Search Terms: Look for information on preventing crystallization in long-chain aliphatic ketones or fatty acid methyl ketones, as the principles will be similar.
  • Review Patent Literature: Patents often contain very practical, application-specific solutions to problems like crystallization in industrial processes.

References

Frequently Asked Questions: 2-Pentadecanone Purity

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer
What are the typical purity grades available? Two common grades are available: Analytical Standard (≥98.0% by GC) for precise quantification [1] and a standard grade of >95.0%(GC) [2]. A Fragrance Grade (≥98%) is also available for applications in flavors and fragrances, complying with IFRA and JECFA standards [3].

| What are the basic physical properties used for identification? | The compound is a solid at 20°C [2]. Key properties include:

  • Melting Point: 37-41 °C [1] [2] [3]
  • Boiling Point: 293 °C at atmospheric pressure [1] [3] or 162 °C at 15 mmHg [2]
  • Flash Point: 113 °C (closed cup) [1] [3] | | How can I confirm the compound's structure? | Structure is confirmed via ¹H NMR spectroscopy [2]. The molecular formula is C₁₅H₃₀O with an average molecular weight of 226.40 g/mol [2] [4]. | | Is 2-Pentadecanone safe to handle? | It is classified as a Combustible Solid [1] [3]. Personal protective equipment (PPE) such as eyeshields, gloves, and an N95 respirator are recommended. It has a Water Hazard Class (WGK) of 3 [1] [3]. |

Troubleshooting Guides for Purity Assessment

A systematic workflow is the most effective approach for purity assessment. The diagram below outlines the key steps and decision points in this process.

G Start Start: Purity Assessment of this compound Step1 Physical State & Color Check Start->Step1 Step2 Melting Point Analysis Step1->Step2  Yes Issue1 Issue: Does not match expected white crystalline solid? Step1->Issue1  No Step3 Chromatographic Analysis (GC) Step2->Step3  Yes (39-41°C) Issue2 Issue: Melting point range is broad or low? Step2->Issue2  No Step4 Spectroscopic Confirmation (NMR) Step3->Step4  Yes (≥95%) Issue3 Issue: Purity (GC) is below 95%? Step3->Issue3  No End End Step4->End Purity and Structure Confirmed Action1 Action: Recrystallize the solid from a suitable solvent Issue1->Action1 Action2 Action: Purify via column chromatography or distillation Issue2->Action2 Issue3->Action2 Action1->Step1 Action2->Step2 Action2->Step3 Action3 Action: Confirm identity and consider further purification

Guide 1: Assessing Physical Properties and Purity

This guide outlines the initial steps for evaluating this compound sample quality.

  • Physical State and Color

    • Expected Result: White to almost white powder or crystal [2].
    • Troubleshooting: If your sample is discolored or has an oily consistency, it may indicate impurities. Recrystallization from a suitable solvent is recommended to improve purity.
  • Melting Point Determination

    • Expected Result: A sharp melting point between 39.0 to 41.0 °C [2].
    • Protocol:
      • Pack a small amount of the dry sample into a capillary tube.
      • Place the tube in a melting point apparatus.
      • Heat the apparatus at a controlled rate (e.g., 1°C per minute).
      • Observe and record the temperature range at which the sample completely melts.
    • Troubleshooting: A melting point that is lower than 39°C or has a broad range (e.g., 35-45°C) suggests significant impurities. Purification via column chromatography or distillation should be performed [2].
Guide 2: Chromatographic Analysis and Structural Confirmation

This guide covers instrumental methods for quantitative purity assessment and structural verification.

  • Gas Chromatography (GC) for Purity Assay

    • Expected Result: Purity should be ≥95.0% to ≥98.0% (GC) [1] [2].
    • Protocol:
      • Sample Preparation: Dissolve the this compound sample in an appropriate volatile solvent like hexane or methanol to a known concentration.
      • Instrumentation: Use a gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
      • Analysis: Inject the sample and run a temperature program suitable for high molecular weight ketones.
      • Data Analysis: The purity is calculated by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. A single, symmetric peak indicates high purity.
    • Troubleshooting: If the purity is below 95%, or multiple peaks are observed, proceed with purification via column chromatography or distillation [2].
  • Nuclear Magnetic Resonance (NMR) for Structural Confirmation

    • Expected Result: The obtained ¹H NMR spectrum should match the reference spectrum for this compound [2].
    • Protocol:
      • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
      • Data Acquisition: Run a standard ¹H NMR experiment.
      • Spectral Analysis: Confirm the structure by checking for key signals, such as the methyl proton singlet of the ketone group (around 2.1 ppm) and the large multiplet from the methylene protons of the long alkyl chain (1.2-1.3 ppm) [5].

Experimental Protocol: Acute Oral Toxicity Study

For research involving animal models, here is a summarized protocol based on a published study that confirmed the safety of this compound [6].

  • Objective: To evaluate the acute oral toxicity of this compound in Sprague Dawley rats.
  • Test Compound: this compound (e.g., sourced from Sigma-Aldrich) [6].
  • Dosage and Administration:
    • A single dose of 300 mg/kg of this compound was administered orally to fasted rats (n=6).
    • The control group received 5% Tween 20 (5 mL/kg).
  • Observation Period:
    • Animals were observed for 14 days for any signs of toxicity or mortality.
  • Terminal Analysis:
    • On day 14, blood was collected for biochemical analysis of liver and kidney function markers.
    • Liver and kidney organs were harvested for histological examination.
  • Key Results: The study reported no mortality or signs of toxicity at the 300 mg/kg dose. There were no significant differences in liver and kidney function markers or histology between the treated and control groups, indicating the compound's safety at this dosage [6].

References

troubleshooting 2-Pentadecanone in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

This table summarizes the basic properties of 2-Pentadecanone, which are fundamental for troubleshooting formulation and handling issues.

Property Specification / Value
CAS Number 2345-28-0 [1] [2]
Molecular Formula C15H30O [3] [1] [2]
Molecular Weight 226.40 g/mol [1] [2]
Melting Point 37-41 °C [1]
Boiling Point 293.3 ± 3.0 °C (at 760 mmHg) [1]
Flash Point 83.9 ± 12.6 °C [1]
Physical Form Soft, waxy mass or flakes at room temperature [4]

Safety & In Vivo Profile

This data, derived from an acute toxicity study in rats, is crucial for establishing safe handling procedures and dosing guidelines in animal models.

Parameter Finding / Outcome
Tested Acute Dose 300 mg/kg (oral, rats) [5]
Mortality / Toxicity Signs No mortality or signs of toxicity observed [5]
Liver & Kidney Function No significant differences in ALP, ALT, GGT, AST, creatinine, or urea levels vs. control [5]
Histopathology No histological changes in liver or kidney tissues [5]

Experimental Protocol (Acute Oral Toxicity)

  • Animal Model: Sprague Dawley rats [5]
  • Dosing: A single oral dose of 300 mg/kg this compound was administered to fasted animals. The control group received 5% Tween 20. [5]
  • Observation: Animals were observed for 14 days for any signs of toxicity or mortality. [5]
  • Sample Collection: On the final day, blood was collected for biochemical analysis (liver and kidney function tests), and organs (liver, kidney) were harvested for histological examination. [5]

Handling & Pre-formulation Guide

  • Initial Handling: Due to its waxy, solid state, this compound is often shipped as flakes or pellets. [4] You may need to gently warm the container in a water bath at 35-40 °C to melt the contents before weighing or use. [4]
  • Creating Stock Solutions: For accurate dosing, especially in in vitro assays, it is recommended to pre-dissolve the melted compound into a carrier like dipropylene glycol at a concentration of around 10% before making further dilutions. This prevents re-crystallization in your final solution. [4]
  • General Safety: While the in vivo data suggests low acute oral toxicity, standard laboratory safety precautions should be followed: wear gloves and safety glasses, ensure good ventilation, and avoid direct skin/eye contact. Never smell the material directly from the bottle. [4]

Experimental Design & Data Interpretation

  • Gastroprotective Model Protocol: A study demonstrating the gastroprotective effect of this compound can serve as a reference for designing animal experiments. [5]
    • Animal Pre-treatment: Fasted rats are divided into groups and pre-treated orally with either a vehicle (e.g., 5% Tween 20), a positive control (e.g., Omeprazole at 20 mg/kg), or this compound (e.g., 10 and 20 mg/kg). [5]
    • Ulcer Induction: One hour after pre-treatment, gastric ulcers are induced in all groups by oral administration of 1 mL of absolute ethanol. [5]
    • Sacrifice and Analysis: Animals are sacrificed one hour after ethanol administration. Stomachs are collected for macroscopic evaluation of lesions, measurement of mucus content, and histological and biochemical analysis (e.g., antioxidant enzymes like SOD and CAT, lipid peroxidation marker MDA). [5]
  • Interpreting Activity in Extracts: Be aware that this compound has been identified as a component in complex natural extracts (e.g., from Ziziphus mucronata [6] and Endarachne binghamiae [7]) that show various biological activities. When reviewing literature, carefully assess whether an observed effect is attributable to this compound itself or the result of synergistic interactions within a mixture.

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing common issues when working with this compound in an experimental setting.

Key Considerations for Your Guide

  • Context is Critical: The biological effects of this compound can vary significantly depending on the experimental system (e.g., pure compound vs. complex extract). Always clarify this context in your troubleshooting guides.
  • Consult Original Sources: For detailed methodologies, I recommend consulting the full texts of the cited papers, particularly for specific analytical techniques like GC-MS used for compound identification [6] [7] or detailed immunohistochemistry protocols [5].
  • Verify Current Standards: The safety data and experimental protocols provided are based on existing literature. It is always best practice to cross-reference this information with the latest manufacturer's Safety Data Sheet (SDS) and current institutional animal care guidelines.

References

2-Pentadecanone solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

2-Pentadecanone: Technical Profile

The table below summarizes the fundamental technical data available for this compound, which is crucial for understanding its behavior in experimental settings.

Property Description / Value
Chemical Names This compound; Pentadecan-2-one [1]
Chemical Formula C₁₅H₃₀O [2]
Physical State Waxy solid (at room temperature); appears as soft crystalline flakes or pellets [1].
Odor Profile Oily, waxy, with a mild burnt or toasted nut nuance. Technically a ketone, but often classified as an aldehydic aroma chemical [1].
Reported Bioactivities Gastroprotective effect in rat models; antibacterial and anti-inflammatory activity [2].
Safety & Handling May cause skin and eye irritation. Prolonged or high-concentration contact can be harmful. Always refer to the latest Material Safety Data Sheet (MSDS) [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary handling challenges with this compound?

The main challenge is its physical state. As a waxy solid at room temperature, it must be melted before it can be measured or mixed with liquid solvents. This requires a controlled warming step [1].

Q2: How should I prepare this compound for use in an experiment?

For accurate dosing and to prevent re-crystallization in your final solution, follow this protocol:

  • Gently Melt: Warm the container in a water bath at 35-40 °C until the compound liquefies [1].
  • Pre-dissolve: It is recommended to create a concentrated stock solution. Melted this compound can be pre-dissolved into a carrier solvent like dipropylene glycol at a typical concentration of 10% before being added to the main solvent system [1].
  • Weigh Accurately: Weigh the required amount from the stock solution for your experiment.
Q3: How should this compound be stored?
  • Container: Store in airtight containers with polycone caps to minimize oxidation [1].
  • Conditions: Keep in a cool, dark place, ideally between 5-10 °C. Avoid large temperature swings to prevent condensation [1].
  • Shelf Life: Approximately 24 to 36 months when stored properly [1].

Troubleshooting Guide

Problem: Difficulty dissolving this compound in an aqueous or organic solvent.
Possible Cause Solution
Incorrect Temperature The compound is a solid. Ensure it is in a liquid state by warming it gently before adding it to the solvent [1].
Solvent Polarity Mismatch As a mid-chain ketone, it is likely hydrophobic. Use intermediate to non-polar solvents (e.g., methylene chloride, acetone, methanol) for better compatibility. A systematic solvent screening is advised [3] [4].
Formation of Stable Emulsions During liquid-liquid extraction, stable emulsions can form due to surface-active compounds from biological catalysts. This complicates purification [3].

Experimental Protocol: Solvent Compatibility Screening

Due to the lack of specific compatibility data, the most reliable approach is to conduct your own screening. The diagram below outlines a general workflow for testing this compound in a potential application like liquid-liquid extraction, adapted from methodologies used for similar compounds [5] [3].

G Start Start Solvent Screening PhysChem Step 1: Assess Physical & Chemical Properties Start->PhysChem Partition Step 2: Determine Partition Coefficient PhysChem->Partition Biocompat Step 3: Biocompatibility Assessment Partition->Biocompat FinalSel Step 4: Final Solvent Selection Biocompat->FinalSel MPLR Employ Multiphase Loop Reactor (MPLR) if needed FinalSel->MPLR

Workflow Overview:

  • Assess Properties: Evaluate solvent properties like log P, water solubility, and boiling point to shortlist candidates with likely high solubility for this compound [3].
  • Determine Partition Coefficient: Experimentally measure the partition coefficient of this compound between water and each shortlisted solvent to quantify extraction efficiency [3].
  • Biocompatibility Assessment: If your experiment involves biological systems (e.g., cells, enzymes), test the solvent's toxicity to the biocatalyst [3].
  • Final Selection & Scale-up: Select the optimal solvent. If emulsion formation is a problem at scale, consider using specialized equipment like a Multiphase Loop Reactor (MPLR), which is designed to circumvent stable emulsions during extraction [3].

Key Considerations for Experimental Design

  • Analytical Method: For quantitative analysis of this compound in complex mixtures, Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a suitable and highly sensitive technique [6].
  • Emulsion Prevention: The Multiphase Loop Reactor (MPLR) is a novel bioreactor designed for continuous countercurrent liquid-liquid extraction while averting stable emulsion formation, which could be a valuable solution for larger-scale processes [3].

References

2-Pentadecanone vs omeprazole gastroprotective effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Comparison

The table below summarizes the core characteristics and experimental data for 2-Pentadecanone and Omeprazole.

Feature This compound Omeprazole
Compound Type Natural ketone [1] Synthetic benzimidazole (Proton Pump Inhibitor) [2]
Primary Mechanism Antioxidant and cytoprotective; upregulates HSP70, downregulates Bax proteins [1] Acid suppression; inhibits H+/K+ ATPase pump. Non-acid effects: modulates Hh/Gli1 signaling & miR-203a-3p [2]
Key Molecular Targets HSP70, Bax, antioxidant enzymes (SOD, CAT) [1] H+/K+ ATPase, Hedgehog (Hh) pathway, miR-203a-3p [2]
Experimental Model Ethanol-induced gastric ulcer in rats [1] Barrett's Esophagus (BE) cell lines (CP-A, CP-B) [2]
Efficacy Findings Significant ulcer inhibition; increased mucus content & pH; reduced malondialdehyde (MDA) [1] Dose-dependent inhibition of BE cell proliferation; induced G0/G1 cell cycle arrest [2]
Safety Profile No acute toxicity observed at 300 mg/kg in rats [1] Clinical concern: potential interaction with clopidogrel [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the key methodological details.

1. Protocol for this compound (In Vivo)

  • Animal Model: Sprague Dawley rats [1].
  • Ulcer Induction: Absolute ethanol (1 mL) was orally administered to fasted rats [1].
  • Treatment: Animals were pre-treated with either 5% Tween 20 (negative control), 20 mg/kg omeprazole (positive control), or this compound (10 or 20 mg/kg) one hour before ethanol induction [1].
  • Analysis: Stomachs were macroscopically and histologically examined. Tissues were homogenized to assess Superoxide Dismutase (SOD), Catalase (CAT) activity, and Malondialdehyde (MDA) levels. Protein expression of HSP70 and Bax was evaluated via immunohistochemistry [1].

2. Protocol for Omeprazole (In Vitro)

  • Cell Lines: Human Barrett's Esophagus cell lines CP-A (non-dysplastic metaplasia) and CP-B (high-grade dysplasia) [2].
  • Treatment: Cells were treated with increasing concentrations of omeprazole [2].
  • Proliferation Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) [2].
  • Cell Cycle Analysis: Flow cytometry was used to determine cell cycle distribution [2].
  • Molecular Analysis: qRT-PCR and western blotting were performed to analyze the expression of Hh pathway components (Gli1) and miR-203a-3p [2].

Mechanistic Pathways and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action and key experimental steps for each compound.

1. Omeprazole's Dual Mechanistic Pathways

G cluster_acid Acid-Suppressive Pathway cluster_nonacid Non-Acid Pathway (Novel) Omp Omeprazole Pump H+/K+ ATPase Omp->Pump  Inhibits miR Upregulates miR-203a-3p Omp->miR  Upregulates Acid Reduced Gastric Acid Pump->Acid Env Altered Microenvironment Acid->Env Prolif Inhibited Cell Proliferation G0/G1 Cell Cycle Arrest Env->Prolif Contributes to Gli1 Inhibits Gli1 miR->Gli1 Hh Suppresses Hh Pathway Gli1->Hh Hh->Prolif Leads to

2. This compound's Cytoprotective Mechanism

G TwoP This compound Antioxidants ↑ Antioxidant Enzymes (SOD, CAT) TwoP->Antioxidants  Boosts HSP70 ↑ HSP70 Expression TwoP->HSP70  Induces Bax ↓ Bax Protein TwoP->Bax  Suppresses Ethanol Ethanol Insult ROS Oxidative Stress (Reactive Oxygen Species) Ethanol->ROS MDA Lipid Peroxidation (MDA Production) ROS->MDA Antioxidants->ROS Scavenges Protection Cytoprotection Reduced Ulceration HSP70->Protection Promotes Bax->Protection Reduces Apoptosis

3. Workflow: In Vivo Ulcer Model & Analysis

G Step1 1. Pre-treatment (Compound or Vehicle) Step2 2. Ulcer Induction (Absolute Ethanol, 1 mL) Step1->Step2 Step3 3. Sacrifice & Tissue Collection Step2->Step3 Step4 4. Macroscopic Analysis (Ulcer Area, Inhibition %) Step3->Step4 Step7 7. Histological Examination Step3->Step7 Step5 5. Tissue Homogenization Step4->Step5 Step6 6. Biochemical & Molecular Analysis Step5->Step6

Research Implications and Applications

  • This compound: Represents a promising multi-target natural product for cytoprotective therapy. Its antioxidant and anti-apoptotic mechanism is beneficial against damage from NSAIDs or ethanol [1]. As a potential biomarker, one study noted increased production in certain gastric cancer cell lines [4].
  • Omeprazole: Remains the clinical cornerstone for acid suppression. Emerging research on its non-acid effects, like Hh pathway inhibition, opens possibilities for drug repurposing in oncology [2]. Clinicians must weigh its efficacy against potential drug interactions, such as with clopidogrel [3].

Limitations and Research Gaps

  • This compound: Data is primarily pre-clinical (animal models). Key gaps include its human pharmacokinetics, long-term toxicity, and formulation development.
  • Omeprazole: While well-established, its anti-tumor effects are not yet validated in clinical settings. The clinical relevance of its interaction with clopidogrel continues to be debated [3].

References

comparing 2-Pentadecanone antioxidant activity to other ketones

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The table below summarizes the antioxidant activity data available for 2-Pentadecanone and a group of synthetic acetophenone benzoylhydrazone ketones.

Compound Name Class / Type Assay Used Key Antioxidant Results Experimental Model
This compound [1] Aliphatic Methyl Ketone Tissue Enzymatic Activity Increased levels of SOD and CAT; reduced MDA production. In vivo (Ethanol-induced gastric ulcer in rats)
Acetophenone benzoylhydrazones (5a) [2] Synthetic Hydrazone (aromatic ketone derivative) FRAP, DPPH, TEAC, ORAC Showed the superior capacity in the FRAP assay. In vitro (Chemical assays)
Acetophenone benzoylhydrazones (5g) [2] Synthetic Hydrazone (aromatic ketone derivative) FRAP, DPPH, TEAC, ORAC Most potent radical scavenger in the DPPH method. In vitro (Chemical assays)

Detailed Experimental Data and Protocols

For researchers to interpret and build upon these findings, understanding the experimental details is crucial.

  • This compound In Vivo Study [1]:

    • Protocol: Gastric ulcers were induced in Sprague Dawley rats using absolute ethanol. The animals were pre-treated with this compound (10 and 20 mg/kg) or a control substance. After sacrifice, stomach tissues were collected and homogenized.
    • Measurement: The antioxidant effect was assessed indirectly by measuring the activity of key antioxidant enzymes—Superoxide Dismutase (SOD) and Catalase (CAT)—in the gastric tissue homogenate using commercial kits. The production of Malondialdehyde (MDA), a marker of lipid peroxidation, was also measured.
    • Findings: Groups treated with this compound showed significantly increased SOD and CAT activity and a decrease in MDA levels compared to the negative control, demonstrating a protective antioxidant effect in the biological model [1].
  • Acetophenone Benzoylhydrazones In Vitro Evaluation [2]:

    • Protocol: A series of 15 acetophenone benzoylhydrazone compounds (5a-o) were synthesized and their antioxidant activity evaluated using multiple standardized chemical assays.
    • Assays:
      • FRAP (Ferric Reducing Antioxidant Power): Measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating its reducing capacity [2] [3].
      • DPPH (2,2-diphenyl-1-picrylhydrazyl): Measures the ability of a compound to donate a hydrogen atom to neutralize the stable DPPH free radical, indicating its free radical scavenging activity [2] [3].
      • TEAC (Trolox Equivalent Antioxidant Capacity) & ORAC (Oxygen Radical Absorbance Capacity): Additional assays used to further confirm the antioxidant potential of the most promising compounds, 5a and 5g [2].
    • Findings: The study established a Structure-Activity Relationship (SAR), finding that the position and number of hydroxyl (-OH) groups on the molecule significantly influenced activity. Compound 5g, derived from 2,4-dihydroxyacetophenone, was the most potent radical scavenger (DPPH assay), while the unsubstituted compound 5a showed the best reducing power (FRAP assay) [2].

Mechanisms of Action and Research Implications

The available data suggest different mechanisms and levels of application for these ketones, which can be visualized in the following pathway for this compound:

G Ethanol Ethanol ROS ROS Ethanol->ROS Induces OxidativeStress OxidativeStress ROS->OxidativeStress Causes Lipid Peroxidation\n(MDA ↑) Lipid Peroxidation (MDA ↑) OxidativeStress->Lipid Peroxidation\n(MDA ↑) Gastric Mucosal Injury Gastric Mucosal Injury OxidativeStress->Gastric Mucosal Injury 2 2 Pentadecanone This compound Treatment SOD SOD Pentadecanone->SOD Up-regulates CAT CAT Pentadecanone->CAT Up-regulates SOD->ROS Neutralizes CAT->ROS Neutralizes

For researchers, the implications are:

  • This compound shows promise as a protective agent in oxidative stress-related conditions like gastric ulcers. Its safety in an acute toxicity test is a positive indicator for further development [1].
  • Acetophenone benzoylhydrazones serve as a versatile scaffold for designing synthetic antioxidants. The established SAR allows for rational drug design to optimize activity [2].

How to Approach Further Research

A direct, head-to-head comparison of antioxidant potency is not currently possible from the available data due to the different models and assays used. To build a definitive comparison guide, you would need to:

  • Conduct New Experiments: Evaluate this compound and relevant comparator ketones (like the acetophenone derivatives) simultaneously in the same set of in vitro assays (e.g., DPPH, FRAP, ORAC) and cell-based models.
  • Explore Broader Classes: The ketone functional group is found in many bioactive molecules. Consider expanding the comparison to include other naturally occurring or synthetic ketones with reported antioxidant activity.

References

Experimental Data on 2-Pentadecanone in an Ethanol-Induced Ulcer Model

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from a study that investigated the acute toxicity and gastroprotective effect of 2-Pentadecanone in an ethanol-induced gastric mucosal ulceration model in Sprague Dawley rats [1].

Aspect Investigated Experimental Groups & Dosage Key Results and Quantitative Data Conclusion
Acute Toxicity Single oral dose of 300 mg/kg (OECD guideline) [1] No mortality or signs of toxicity over 14 days. No significant differences in liver/kidney function tests or histology compared to control [1]. The compound is safe at a dose of 300 mg/kg [1].
Ulcer Inhibitory Effect Negative Control (5% Tween 20), Positive Control (Omeprazole, 20 mg/kg), this compound (10 & 20 mg/kg). Ulcer induced with 1 mL absolute ethanol [1]. Macroscopic and histological analyses showed significant ulcer inhibition. The high dose (20 mg/kg) increased mucus secretion and gastric pH (reduced acidity) comparable to omeprazole [1]. This compound exhibits a strong, dose-dependent ulcer inhibitory effect [1].
Antioxidant Activity Tissue homogenate analysis for SOD, CAT, and MDA [1]. Significantly increased activity of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase (CAT). Significantly reduced levels of Malondialdehyde (MDA), a marker of lipid peroxidation [1]. The gastroprotection is mediated through a significant antioxidant mechanism [1].
Protein Expression (Immunohistochemistry) Analysis of HSP70 (protective) and Bax (pro-apoptotic) proteins [1]. Up-regulation of HSP70 and down-regulation of Bax protein in groups treated with this compound [1]. Mechanism involves cytoprotection and inhibition of apoptosis [1].

Detailed Experimental Protocol

The methodology from the key study provides a reproducible protocol for evaluating gastroprotective activity in an ethanol-induced model [1]:

  • Animals and Grouping: Healthy male Sprague Dawley rats (weighing 180-200 g) are used. For the ulcer experiment, rats are fasted (but allowed water) for 24 hours and then divided into groups (typically n=6) [1].
  • Pre-treatment: Groups receive the following orally [1]:
    • Negative Control: 1 mL of 5% Tween 20.
    • Positive Control: 20 mg/kg of Omeprazole (standard anti-ulcer drug).
    • Test Groups: 10 mg/kg (low dose) and 20 mg/kg (high dose) of this compound, dissolved in 5% Tween 20.
  • Ulcer Induction: One hour after pre-treatment, gastric ulcers are induced in all groups by oral administration of 1 mL of absolute ethanol [1].
  • Sacrifice and Sample Collection: One hour after ethanol administration, animals are sacrificed under anesthesia. The stomachs are immediately excised, opened along the greater curvature, and rinsed with saline. They are then preserved in 10% buffered formalin for further analysis [1].
  • Macroscopic Evaluation: The length and width of hemorrhagic lesions (ulcer areas) in the stomach are measured using a dissecting microscope. The ulcer area (UA) and percentage of ulcer inhibition (I%) are calculated [1].
  • Histological Examination: Stomach tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic observation of mucosal damage and protection [1].
  • Biochemical and Molecular Analysis:
    • Mucus and Acidity: Gastric mucus content is carefully collected and weighed. Gastric juice acidity is measured using a pH meter [1].
    • Antioxidant Markers: Stomach tissue homogenate is analyzed using commercial kits to measure the activity of SOD and CAT, and the level of MDA [1].
    • Protein Expression: Immunohistochemistry (IHC) is performed on stomach tissue sections using specific antibodies to detect the expression levels of HSP70 and Bax proteins [1].

Proposed Mechanism of Action

The experimental data suggests that this compound's gastroprotective effect is multi-faceted. The proposed mechanism can be visualized in the following pathway diagram.

G Ethanol Ethanol Insult Damage Oxidative Stress & Mucosal Damage Ethanol->Damage Outcome Gastroprotective Effect Reduced Ulcer Area Damage->Outcome Leads to Penta This compound Treatment Mech1 Antioxidant Defense ↑ SOD, ↑ CAT Activity Penta->Mech1 Mech2 Reduces Lipid Peroxidation ↓ MDA Production Penta->Mech2 Mech3 Cytoprotection ↑ Hsp70 Expression Penta->Mech3 Mech4 Anti-Apoptosis ↓ Bax Protein Penta->Mech4 Mech1->Outcome Contributes to Mech2->Outcome Contributes to Mech3->Outcome Contributes to Mech4->Outcome Contributes to

Research Gaps and Future Directions

  • Limited Model Diversity: The current robust data is confined to the ethanol-induced gastric ulcer model. Its efficacy in other standard models like NSAID-induced (e.g., indomethacin), stress-induced, or pyloric ligation models remains to be investigated [1].
  • Lack of Direct Comparative Data: The search results do not provide studies that directly compare this compound with other anti-ulcer alternatives (synthetic or natural) within the same experiment, making a definitive efficacy ranking difficult.
  • Potential in Other Fields: It's worth noting that this compound has been identified in other contexts, such as a volatile compound released by certain cancer cell lines and in plant extracts studied for anti-cancer properties, but these are distinct from its anti-ulcer activity [2] [3] [4].

To advance this research, I suggest you:

  • Search for studies on other specific ulcer models (e.g., "indomethacin-induced gastric ulcer").
  • Explore broader scientific databases using terms like "ketones anti-ulcer activity" or "gastroprotective natural compounds" to find potential alternatives for a direct comparison.

References

validating 2-Pentadecanone quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Pentadecanone

The table below summarizes the key identifiers and physical properties of this compound from chemical databases, which are essential for any analytical method development [1] [2] [3].

Property Value
CAS Registry Number 2345-28-0 [1]
Molecular Formula C₁₅H₃₀O [1]
Molecular Weight 226.3981 g/mol [1] [3]
IUPAC Name Pentadecan-2-one [1]
Common Synonyms Methyl tridecyl ketone [1] [2]
Boiling Point 293 °C [2]
Melting Point 37-41 °C [2]
Physical State (at room temperature) Solid [3]

Application Context and Detectability

This compound is a volatile ketone reported as a flavor and aroma component in various foods and beverages [2]. More importantly for researchers, it has been identified in biological and plant studies.

  • Natural Occurrence: It has been detected in a wide range of natural sources, including Cannabis sativa, hops (Humulus lupulus), coconut, American cranberry, feijoa fruit, and many others [4].
  • Research Context: While not the primary focus of the study, this compound was identified during GC-MS analysis of Beta vulgaris (beet) leaf extract, which was part of an investigation into the plant's phytochemical fingerprint and anti-diabetic activity [5]. This demonstrates that the compound is detectable and separable using standard GC-MS protocols in a complex biological matrix.

Suggested Analytical Techniques and Workflow

Although the search results lack explicit comparison guides, the general techniques mentioned for analyzing similar compounds can guide your method development. The following diagram outlines a potential workflow for identifying and quantifying this compound based on standard laboratory practices.

Start Start: Sample Preparation A Extraction (Solvent: Methanol, etc.) Start->A B Analysis Technique 1: Gas Chromatography- Mass Spectrometry (GC-MS) A->B C Analysis Technique 2: Fourier-Transform Infrared Spectroscopy (FT-IR) A->C D Analysis Technique 3: Liquid Chromatography- Mass Spectrometry (LC-MS/MS) A->D E Data Analysis & Quantification B->E e.g., Mass Spectrum C->E e.g., Functional Groups D->E e.g., Mass Spectrum End Result Validation E->End

To build a comprehensive comparison guide, you would typically need to establish and validate methods using the techniques above. Here are the core parameters to investigate for each method:

  • Analytical Technique: GC-MS, LC-MS/MS, FT-IR, NMR.
  • Key Validation Parameters:
    • Linearity and Range: The concentration range over which the method is accurate.
    • Limit of Detection (LOD) & Quantification (LOQ): The smallest amount that can be detected/measured.
    • Accuracy and Precision: How close the results are to the true value and to each other.
    • Robustness: How resistant the method is to small, deliberate changes in parameters.

References

2-Pentadecanone wound healing vs traditional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Pentadecanone

The table below summarizes the available data on this compound, though it lacks specific wound-healing metrics [1] [2].

Property Description
Chemical Name This compound (Pentadecan-2-one) [2]
Chemical Formula C₁₅H₃₀O [2]
CAS Registry Number 2345-28-0 [1] [2]
Class Ketone [2]
Natural Occurrence Detected in various foods like green vegetables, cauliflower, and asparagus [2].
Research Context Identified as a component of bacterial volatile organic compounds (BVOCs) that attract nematodes; its role in mammalian wound healing is not established [1].

Established Efficacy of Traditional Wound Debridement Agents

For a meaningful comparison, the table below outlines the performance of two common debridement treatments based on clinical and real-world data. Debridement is a critical first step in wound care that involves removing nonviable tissue to stimulate healing [3] [4].

Treatment Mechanism of Action Key Efficacy Outcomes Evidence & Context

| Clostridial Collagenase Ointment (CCO) | Enzymatic; selectively breaks down collagen in necrotic tissue without harming healthy tissue [3] [4]. | - 38% more likely to achieve 100% granulation vs. honey (p=0.018) [3].

  • 47% more likely to epithelialize at 1 year vs. honey (p=0.024) [3].
  • Faster granulation (255 vs. 282 days) and epithelialization (288 vs. 308 days) [3]. | Real-world data (EHRs); the only FDA-approved enzymatic debriding ointment [3] [4]. | | Medicinal Honey | Autolytic; works with the body's natural processes, thought to cleanse via acidity and osmotic action [3]. | Slower rates of granulation and epithelialization compared to CCO, as shown in the outcomes above [3]. | Used for autolytic debridement; comparative studies show it is less effective than CCO for pressure ulcers [3]. |

Experimental Models for Wound Healing Research

To evaluate a new compound like this compound, researchers can use established preclinical models. The following workflow outlines the key steps for a standard rodent excisional wound model [5] [6].

G Start Start: Experimental Design A Animal Model Selection (e.g., Mouse, Rat) Start->A B Wound Creation (Full-thickness excision) A->B C Treatment Application (Test vs. Control groups) B->C D Wound Monitoring & Analysis C->D E1 Gross Observation (Wound area measurement) D->E1 E2 Histological Analysis (HE & Masson's staining) D->E2 End Data Interpretation E1->End E2->End

The key phases of this experimental workflow involve:

  • Model Selection and Wound Creation: Rodents like mice and rats are commonly used. A full-thickness excisional wound is created, often on the dorsal skin. It's crucial to note that rodent skin contains a muscle layer called the panniculus carnosus, which causes wounds to heal primarily by contraction, a significant difference from human healing [5] [6].
  • Quantitative Analysis: Assessment combines gross observation and histological techniques [6]:
    • Wound Healing Rate: Calculated by measuring the wound area over time using digital photography and image analysis software [6]. The formula is: (Initial Area - Area on Day N) / Initial Area × 100% [6].
    • Histological Evaluation: This includes measuring granulation tissue thickness, the length of the epithelial tongue (indicating re-epithelialization), counting inflammatory cells, and using Masson's trichrome stain to analyze collagen density and organization in the healed tissue [6].

A Research Path Forward for this compound

To objectively position this compound against established treatments, future research should focus on generating the missing comparative data.

  • Proposed Initial Experiments: Begin by testing this compound in the rodent excisional wound model described above. A key experiment would be a head-to-head comparison of a this compound-containing formulation against a CCO-treated group and a negative control.
  • Targeted Mechanism Studies: The search results do not suggest a mechanism of action for this compound in wound healing. Initial investigations could explore its influence on anti-inflammatory activity or collagen deposition, given their critical roles in the proliferation and remodeling phases of healing [5].

References

Basic Flavor Profile and Biological Data of 2-Pentadecanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available data on 2-Pentadecanone from the search results.

Attribute Description / Value Source
Common Name This compound [1]
Chemical Formula C₁₅H₃₀O [1]
Flavor Description Celery, fresh, jasmin [1]
Natural Occurrence Detected in green vegetables, cauliflowers, asparagus, breakfast cereals [1]
Reported Bioactivity Gastroprotective effect in ethanol-induced gastric ulceration in rats; antioxidant properties (increased SOD, CAT; decreased MDA) [2]
Experimental Model In vivo, Sprague Dawley rats [2]
Acute Oral Toxicity No mortality or signs of toxicity at 300 mg/kg in rats [2]

Experimental Protocol for Gastric Ulcer Study

For the gastroprotective study cited above, the experimental methodology was as follows [2]:

  • Animal Model: Male Sprague Dawley rats were fasted and divided into groups.
  • Pre-treatment: Groups received either:
    • Negative control: 5% Tween 20
    • Positive control: 20 mg/kg Omeprazole
    • Test groups: 10 mg/kg or 20 mg/kg of this compound
  • Ulcer Induction: All groups received 1 mL of absolute ethanol orally one hour after pre-treatment.
  • Analysis: Animals were sacrificed an hour later. Stomachs were collected for:
    • Macroscopic and histological evaluation of lesions.
    • Measurement of antioxidant enzymes (SOD, CAT) and lipid peroxidation (MDA) in tissue homogenate.
    • Immunohistochemistry analysis for HSP70 and Bax protein expression.

A Path Forward for Your Comparison Guide

To build the comprehensive guide you require, I suggest focusing on these actionable steps:

  • Source Direct Comparative Data: The current search lacked side-by-side comparisons with compounds like 2-Tridecanone or 2-Heptadecanone. Targeted searches in scientific databases (Scifinder, PubMed) for "methyl ketone flavor profile comparison" or "sensory analysis of aliphatic ketones" may yield the necessary data.
  • Design a Sensory Analysis Protocol: To generate new comparison data, you can adopt established sensory evaluation methods. The flowchart below outlines a standard workflow for a descriptive sensory test, which is ideal for creating detailed flavor profiles.

start Start Sensory Analysis define Define Objective start->define select Select & Train Panel define->select prep Prepare Samples select->prep conduct Conduct Test prep->conduct analyze Analyze Data conduct->analyze report Report Results analyze->report end End report->end

This methodology provides a framework for objectively measuring and comparing flavor attributes [3] [4]. Key steps include using trained panelists, controlled preparation of samples (e.g., in odor-free water at specific concentrations), and structured evaluation forms to score intensity of attributes like "celery," "floral," "green," "bitter," and "earthy" [4].

  • Incorporate Broader Context: Explore this compound's use as a flavoring ingredient (FEMA 3724) and its market trends in fragrances and flavorings to add practical relevance to your guide [1] [5].

References

×

Physical Description

Solid
white to waxy mass or crystalline leaves

XLogP3

6.3

Hydrogen Bond Acceptor Count

1

Exact Mass

226.229665576 Da

Monoisotopic Mass

226.229665576 Da

Boiling Point

293.00 to 294.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

39 °C

UNII

B2Q48J997N

Other CAS

2345-28-0

Wikipedia

2-pentadecanone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentadecanone: ACTIVE

Dates

Last modified: 08-15-2023

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